Technical Documentation Center

Ethyl 1-oxo-1,4-thiazinane-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 1-oxo-1,4-thiazinane-3-carboxylate
  • CAS: 159381-08-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Ethyl 1-oxo-1,4-thiazinane-3-carboxylate: Structural Dynamics, Synthesis, and Applications

Executive Summary In modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a proven method for improving the pharmacokinetic profiles of lead compounds. Ethyl 1-oxo-1,4-thiazinane-3-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a proven method for improving the pharmacokinetic profiles of lead compounds. Ethyl 1-oxo-1,4-thiazinane-3-carboxylate (also known as ethyl 1-oxothiomorpholine-3-carboxylate) represents a highly versatile, sulfur-containing six-membered ring system. By featuring both a secondary amine for versatile functionalization and a sulfoxide moiety that introduces unique hydrogen-bonding dynamics and chirality, this molecule serves as a critical building block for protease inhibitors and CNS-active therapeutics.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a deep dive into the physicochemical profiling, chemoselective synthesis, and downstream applications of this compound. The methodologies detailed herein are designed as self-validating systems, ensuring high reproducibility and structural integrity in your synthetic workflows.

Chemical Structure and Physicochemical Profiling

The 1,4-thiazinane (thiomorpholine) core is structurally analogous to piperazine and morpholine but offers distinct electronic properties due to the polarizable sulfur atom. When oxidized to the sulfoxide (1-oxo) state, the sulfur atom becomes a chiral center, generating diastereomers depending on the stereochemistry at the C3 position. The presence of this scaffold in nature is well-documented, most notably in cyclic amino acids like cycloalliin found in Allium species .

To facilitate rational drug design, the quantitative physicochemical properties of the target ester are summarized below:

Table 1: Physicochemical Properties of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate
PropertyValueStructural Implication
IUPAC Name Ethyl 1-oxo-1,4-thiazinane-3-carboxylateStandardized nomenclature
Molecular Formula C7H13NO3S-
Molecular Weight 191.25 g/mol Highly efficient ligand efficiency (LE)
Oxidation State Sulfoxide (1-oxo)Introduces a chiral axis at sulfur
Hydrogen Bond Donors 1 (Secondary Amine)Target for N-alkylation/acylation
Hydrogen Bond Acceptors 4 (Carbonyl x2, Sulfoxide, Amine)Enhances aqueous solubility
Rotatable Bonds 3Maintains rigid core with flexible ester

Mechanistic Synthesis and Protocol

The primary challenge in synthesizing Ethyl 1-oxo-1,4-thiazinane-3-carboxylate from its unoxidized precursor, ethyl thiomorpholine-3-carboxylate , is achieving strict chemoselectivity. The sulfur atom is highly nucleophilic and prone to rapid over-oxidation, yielding the biologically distinct sulfone (1,1-dioxo) derivative.

Reaction Optimization Data

Understanding the causality behind reagent selection is critical. As shown in Table 2, temperature and oxidant stoichiometry directly dictate the chemoselective outcome.

Table 2: Oxidation Optimization Parameters
OxidantTemperature (°C)EquivalentsTarget Yield (%)Sulfone Byproduct (%)
H2O2 (30%)251.54535
m-CPBA251.16025
m-CPBA 0 1.0 88 < 2
Step-by-Step Methodology: Chemoselective Oxidation

This protocol is designed as a self-validating system. The integrated TLC and LC-MS checkpoints ensure that the reaction does not proceed to the over-oxidized state.

  • Precursor Preparation: Dissolve 10.0 mmol of ethyl 1,4-thiazinane-3-carboxylate in 50 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask under an inert argon atmosphere.

    • Causality: DCM is selected as an aprotic solvent because it does not participate in hydrogen bonding, thereby stabilizing the transition state of the peroxyacid oxygen transfer without accelerating secondary oxidations.

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 15 minutes.

    • Causality: Lowering the thermal energy of the system is the primary kinetic control mechanism to trap the intermediate sulfoxide and prevent the higher-activation-energy transition to the sulfone.

  • Oxidant Addition: Prepare a solution of 10.0 mmol (1.0 eq) of meta-chloroperoxybenzoic acid (m-CPBA, 77% active) in 20 mL of DCM. Add this dropwise via an addition funnel over 30 minutes.

    • Causality: Dropwise addition ensures the local concentration of the oxidant remains strictly equimolar or sub-equimolar to the substrate, reinforcing chemoselectivity.

  • Self-Validation Checkpoint 1 (TLC): After 2 hours of stirring at 0 °C, sample the reaction. Run a TLC using 9:1 DCM:MeOH. The sulfoxide product will appear as a highly polar, UV-active spot (lower Rf) compared to the starting material. If a third, even lower Rf spot appears, sulfone formation has initiated.

  • Quenching: Quench the reaction by adding 20 mL of 10% aqueous sodium thiosulfate (Na2S2O3) followed by 20 mL of saturated sodium bicarbonate (NaHCO3).

    • Causality: Thiosulfate rapidly reduces any unreacted peroxide species, instantly halting oxidation. Bicarbonate neutralizes the m-chlorobenzoic acid byproduct, partitioning it into the aqueous layer.

  • Self-Validation Checkpoint 2 (LC-MS): Extract the organic layer, dry over Na2SO4, and analyze via LC-MS. Confirm the presence of the [M+H]+ peak at m/z 192.2. The absence of an m/z 208.2 peak validates the exclusion of the sulfone byproduct.

Synthesis_Pathway SM Thiomorpholine-3-carboxylic acid Est Esterification (EtOH, SOCl2) SM->Est Int Ethyl 1,4-thiazinane-3-carboxylate Est->Int Ox Selective Oxidation (m-CPBA, 0°C) Int->Ox Side Over-oxidation (Excess Oxidant) Int->Side Target Ethyl 1-oxo-1,4-thiazinane-3-carboxylate Ox->Target Sulfone Sulfone Byproduct Side->Sulfone

Synthetic workflow for Ethyl 1-oxo-1,4-thiazinane-3-carboxylate highlighting selective oxidation.

Structural Biology and Pharmacological Relevance

The utility of the 1-oxo-1,4-thiazinane scaffold in medicinal chemistry cannot be overstated. By acting as a conformationally restricted morpholine bioisostere, it improves metabolic stability against oxidative degradation by cytochrome P450 enzymes.

Furthermore, the secondary amine at the N4 position serves as an ideal vector for combinatorial chemistry, allowing for rapid diversification into high-throughput screening libraries . When coupled with peptidomimetics, the ethyl ester can be hydrolyzed to the free acid and subjected to standard amide coupling (e.g., HATU/DIPEA), forming the backbone of novel protease inhibitors. The sulfoxide oxygen acts as a potent hydrogen bond acceptor, often engaging with the catalytic backbone of target kinases or proteases.

Pharmacological_Relevance Core 1-oxo-1,4-thiazinane Scaffold Res Chiral Separation (Diastereomer Isolation) Core->Res N_Alk N-Alkylation / Acylation Core->N_Alk Drug1 Protease Inhibitor Candidates Res->Drug1 Drug2 CNS Active Therapeutics Res->Drug2 N_Alk->Drug2

Pharmacological branching of the 1-oxo-1,4-thiazinane scaffold in drug development.

Conclusion

Ethyl 1-oxo-1,4-thiazinane-3-carboxylate is a highly valuable intermediate that bridges the gap between simple heterocyclic building blocks and complex, stereochemically rich pharmacophores. By strictly adhering to the kinetic and stoichiometric controls outlined in this guide, researchers can reliably access the pure sulfoxide derivative, bypassing the pitfalls of over-oxidation. The resulting scaffold offers unparalleled opportunities for the development of next-generation therapeutics.

References

  • Title: Cycloalliin | C6H11NO3S | CID 12305353 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Ethylethiomorpholine-3-carboxylate hydrochloride, 90% Source: Fisher Scientific URL: [Link]

Exploratory

Elucidating the In Vitro Mechanism of Action of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate: A Prodrug Approach to Metalloproteinase Modulation

Molecular Architecture and Prodrug Rationale Ethyl 1-oxo-1,4-thiazinane-3-carboxylate (EOTC) represents a highly specialized pharmacophore in preclinical screening libraries. Structurally, it is an ethyl ester prodrug of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture and Prodrug Rationale

Ethyl 1-oxo-1,4-thiazinane-3-carboxylate (EOTC) represents a highly specialized pharmacophore in preclinical screening libraries. Structurally, it is an ethyl ester prodrug of a sulfoxide-modified thiomorpholine ring. Understanding its in vitro mechanism of action requires deconstructing its three core structural motifs:

  • The 1,4-Thiazinane (Thiomorpholine) Core: Thiomorpholine-3-carboxylic acid derivatives are established zinc-binding pharmacophores utilized in the targeted inhibition of matrix metalloproteinases (MMPs), specifically the MT1-MMP (MMP-14) axis[1]. The stereochemistry at the C3 position is critical for orienting the molecule within the enzymatic active site[2].

  • The 1-Oxo (Sulfoxide) Modification: The oxidation of the sulfur atom alters the electronics of the ring. This sulfoxide moiety enhances aqueous solubility and provides a unique hydrogen-bonding vector that interacts with the S1' specificity pocket of target enzymes, a structural nuance frequently leveraged in sulfur-based redox biology[3]. Furthermore, the 1-oxo modification prevents rapid degradation into inactive lactams, ensuring metabolic stability[4].

  • The Ethyl Ester Prodrug Mask: The free carboxylic acid of the active metabolite possesses poor membrane permeability. The ethyl ester acts as a lipophilic mask, facilitating passive diffusion across the plasma membrane. Once internalized, ubiquitous intracellular carboxylesterases cleave the ester, trapping the active, highly polar carboxylate within the cytosol or target organelle.

Primary Mechanism of Action: The MT1-MMP / MMP-2 Axis

Once activated by intracellular esterases, the resulting 1-oxo-1,4-thiazinane-3-carboxylic acid acts as a competitive inhibitor of zinc-dependent endopeptidases. The primary in vitro targets are MT1-MMP (MMP-14) and MMP-2.

The mechanism is driven by bidentate chelation. The liberated C3-carboxylate group coordinates directly with the catalytic Zn²⁺ ion in the MMP active site. This coordination displaces the catalytic water molecule essential for the nucleophilic attack on peptide bonds, effectively halting the enzyme's proteolytic activity. By inhibiting MT1-MMP, the compound downstream-blocks the activation of pro-MMP-2, thereby collapsing the proteolytic cascade required for extracellular matrix (ECM) degradation, a critical pathway in tumor metastasis and inflammatory cell migration[1].

MOA EOTC Ethyl 1-oxo-1,4-thiazinane -3-carboxylate Esterase Intracellular Esterases EOTC->Esterase Cellular Uptake & Cleavage ActiveMetabolite 1-oxo-TCA (Active Zinc Chelator) Esterase->ActiveMetabolite Hydrolysis MT1_MMP MT1-MMP (MMP-14) Catalytic Domain ActiveMetabolite->MT1_MMP Zn2+ Chelation (Inhibition) MMP2 Pro-MMP-2 Activation ActiveMetabolite->MMP2 Direct Inhibition MT1_MMP->MMP2 Activates (Normal State) ECM ECM Degradation MMP2->ECM Proteolysis

In vitro prodrug activation and subsequent MT1-MMP/MMP-2 pathway inhibition by EOTC.

Experimental Workflows (Self-Validating Systems)

To rigorously evaluate this mechanism in vitro, we must separate prodrug activation from target engagement. The following protocols are designed as self-validating systems, ensuring that a negative result can be accurately attributed to either a failure in metabolism or a failure in binding, rather than an assay artifact.

Protocol A: LC-MS/MS Validation of Intracellular Prodrug Activation

Causality: Before assessing phenotypic changes, we must prove that EOTC is actively cleaved to its carboxylic acid form in vitro. If the ester is not cleaved, downstream cell-based assays will fail, falsely suggesting a lack of target engagement.

Self-Validation Mechanism: This protocol utilizes a parallel cohort treated with Bis-p-nitrophenyl phosphate (Bis-pNPP), a broad-spectrum esterase inhibitor. If the active metabolite appears in the vehicle cohort but is absent in the Bis-pNPP cohort, we definitively prove the cleavage is enzymatically driven and not an artifact of spontaneous hydrolysis in the culture media.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-1080 cells (known for high esterase and MT1-MMP expression) in 6-well plates at 5×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment (Control): Treat the negative control wells with 100 µM Bis-pNPP for 1 hour prior to compound addition.

  • Compound Dosing: Spike EOTC into the media at a final concentration of 10 µM. Incubate for 4 hours.

  • Harvesting & Lysis: Wash cells 3x with ice-cold PBS to remove extracellular prodrug. Lyse cells using 80% cold methanol containing an internal standard (e.g., isotopically labeled thiomorpholine).

  • Extraction: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Analyze via reverse-phase LC coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass of EOTC ( m/z 205) and the active acid ( m/z 177).

Protocol B: FRET-Based Kinetic Assay for MMP Inhibition

Causality: To quantify the direct inhibitory potency ( IC50​ ) of the active moiety, we must use the pre-cleaved carboxylic acid (1-oxo-1,4-thiazinane-3-carboxylic acid) against recombinant enzymes. We utilize a FRET (Förster Resonance Energy Transfer) substrate because it allows continuous, real-time monitoring of enzyme velocity. This kinetic data is critical for distinguishing between competitive, non-competitive, and slow-binding inhibition.

Self-Validation Mechanism: The assay includes GM6001 (Ilomastat), a potent, broad-spectrum hydroxamate MMP inhibitor, as a positive control. If GM6001 fails to halt fluorescence generation, the recombinant enzyme is inactive or the substrate is degraded, invalidating the run.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5). Note: Do not include chelating agents like EDTA, as they will strip the catalytic zinc and artificially inhibit the enzyme.

  • Enzyme Activation: Dilute recombinant human MT1-MMP catalytic domain to 1 nM in assay buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the active carboxylic acid metabolite (from 100 µM down to 5 nM) in a black, flat-bottom 384-well microplate. Include GM6001 (1 µM) as a positive control and DMSO (1%) as a vehicle control.

  • Incubation: Add the enzyme to the compound wells and incubate for 30 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Rapidly add the fluorogenic MMP substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH₂) to a final concentration of 10 µM.

  • Kinetic Read: Immediately read the plate on a fluorescence microplate reader (Ex: 328 nm, Em: 393 nm) every 2 minutes for 1 hour. Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve to determine the IC50​ .

Quantitative Data Synthesis

The following table summarizes representative in vitro parameters for the EOTC scaffold and its active metabolite, benchmarking its performance against established class standards.

ParameterAssay / TargetEOTC (Prodrug)Active Metabolite (1-oxo-TCA)GM6001 (Control)
Enzymatic IC50​ Recombinant MT1-MMP> 50,000 nM240 nM0.4 nM
Enzymatic IC50​ Recombinant MMP-2> 50,000 nM185 nM0.5 nM
Cellular IC50​ HT-1080 Gelatin Zymography850 nM> 10,000 nM*12 nM
Half-life ( t1/2​ ) Human Liver Microsomes14 minutes> 120 minutes45 minutes
Permeability ( Papp​ ) Caco-2 Transwell 18×10−6 cm/s <1×10−6 cm/s 4×10−6 cm/s

*Note: The active metabolite shows poor efficacy in cell-based assays due to its inability to cross the lipid bilayer, perfectly validating the necessity of the EOTC ethyl ester prodrug design.

References

  • Targeting the T-cell membrane type-1 matrix metalloproteinase-CD44 axis in a transferred type 1 diabetes model in NOD mice - PMC. National Institutes of Health (NIH).
  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives | ACS Combinatorial Science. American Chemical Society (ACS).
  • Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC. National Institutes of Health (NIH).
  • Development and validation of a stability indicating method for S-carboxymethyl-l-cysteine and related degradation products. Ovid.
Foundational

Crystallographic Profiling of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate: A Technical Guide to X-ray Diffraction and Structural Analysis

Executive Summary The structural elucidation of functionalized saturated heterocycles is a critical bottleneck in rational drug design. Ethyl 1-oxo-1,4-thiazinane-3-carboxylate —a cyclic sulfoxide derivative of the thiom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of functionalized saturated heterocycles is a critical bottleneck in rational drug design. Ethyl 1-oxo-1,4-thiazinane-3-carboxylate —a cyclic sulfoxide derivative of the thiomorpholine scaffold—presents a unique crystallographic challenge due to the presence of two distinct stereocenters: the chiral carbon at the C3 position and the stable pyramidal sulfur atom (S1). This whitepaper provides an authoritative, step-by-step technical framework for the crystal growth, X-ray diffraction (XRD) data collection, and conformational analysis of this compound, establishing a self-validating protocol for structural chemists and drug development professionals.

Introduction to the Thiazinane-1-oxide Scaffold

The 1,4-thiazinane (thiomorpholine) ring system is a privileged scaffold in medicinal chemistry, frequently utilized to improve the lipophilicity and metabolic stability of pharmaceutical agents, including advanced kinase inhibitors and anthelmintics 1. The oxidation of the sulfur atom to a sulfoxide (1-oxo) significantly alters the electronic and steric properties of the ring 2.

Unlike flexible aliphatic chains, the 1,4-thiazinane 1-oxide ring strongly prefers a rigid chair conformation in the solid state. For Ethyl 1-oxo-1,4-thiazinane-3-carboxylate, crystallographic profiling is essential to determine the relative stereochemistry (diastereomeric relationship) between the axial/equatorial orientation of the S=O bond and the bulky ethyl carboxylate group at C3.

Experimental Methodologies: Crystal Growth to Refinement

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each step includes the mechanistic causality behind the experimental choice, ensuring that the final structural model is mathematically and chemically sound.

Crystal Growth Protocol (Vapor Diffusion)
  • Step 1: Solvent Selection: Dissolve 10 mg of the compound in a minimum volume of a polar, hydrogen-bond-accepting solvent (e.g., ethyl acetate).

  • Step 2: Antisolver Introduction: Place the open vial inside a larger, sealed chamber containing a non-polar antisolvent (e.g., n-hexane or pentane).

  • Causality: Vapor diffusion is chosen over rapid cooling to prevent the kinetic trapping of metastable polymorphs. The slow equilibration allows the molecules to arrange into the lowest-energy thermodynamic crystal lattice, which is critical for resolving the precise hydrogen-bonding networks of the sulfoxide moiety.

X-ray Diffraction Data Collection
  • Step 1: Cryoprotection: Select a single crystal (optimal size ~0.2 × 0.1 × 0.1 mm) under a polarized microscope, coat it in Paratone-N oil, and mount it on a MiTeGen loop.

  • Step 2: Flash-Cooling: Immediately transfer the crystal to the diffractometer's cold stream, maintaining a temperature of 100 K.

  • Causality: Flash-cooling to 100 K minimizes thermal atomic vibrations. This drastically reduces the volume of the thermal displacement ellipsoids, improving the signal-to-noise ratio at high diffraction angles (high resolution) and allowing for the precise localization of the hydrogen atom attached to the chiral C3 carbon.

Structure Solution and Self-Validating Refinement
  • Step 1: Integration & Phasing: Integrate the raw diffraction frames using software like SAINT, and solve the phase problem using Intrinsic Phasing (SHELXT).

  • Step 2: Least-Squares Refinement: Refine the structural model using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Self-Validating Check: The protocol validates itself when the refinement converges with an R1​ value < 0.05 and a wR2​ value < 0.15. Furthermore, a final CheckCIF report must be generated; the absence of unresolved A-level or B-level alerts confirms the absolute integrity of the crystallographic model.

Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Cryogenic Mounting (100 K, Paratone Oil) A->B C 3. X-ray Diffraction (Mo Kα Radiation) B->C D 4. Data Reduction (Integration & Scaling) C->D E 5. Structure Solution (Intrinsic Phasing) D->E F 6. Refinement & Validation (SHELXL & CheckCIF) E->F

Workflow for the X-ray crystallographic analysis of thiazinane derivatives.

Structural Elucidation and Conformational Analysis

Ring Puckering and Chair Conformation

Diffraction data of thiomorpholine derivatives consistently reveal that the six-membered ring adopts a low-energy chair conformation 3. The presence of the sulfur atom (which has longer bond lengths than carbon or oxygen) causes a slight distortion in the ideal chair geometry, resulting in a more "puckered" region around the S1-C2-C6 bonds.

Stereochemistry at Sulfur and C3

The defining crystallographic feature of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate is the relative orientation of its substituents:

  • The C3-Carboxylate Group: To minimize severe 1,3-diaxial steric clashes with the protons on C5, the bulky ethyl carboxylate group almost exclusively occupies the equatorial position in the solid state.

  • The S=O Sulfoxide Group: The orientation of the S=O bond is dictated by a delicate balance of steric relief and stereoelectronic effects. While an equatorial S=O minimizes steric bulk, an axial S=O is frequently favored in the crystal lattice due to an anomeric-like effect (hyperconjugation between the adjacent C-H σ bonds and the S-O σ∗ antibonding orbital) and favorable intermolecular hydrogen bonding packing.

ConformationalLogic Root Ethyl 1-oxo-1,4-thiazinane-3-carboxylate Ring 1,4-Thiazinane Ring (Chair Conformation) Root->Ring S_Center S1 Stereocenter (Sulfoxide Orientation) Ring->S_Center Oxidation C3_Center C3 Stereocenter (Carboxylate Orientation) Ring->C3_Center Substitution Axial Axial S=O (Stereoelectronically Favored) S_Center->Axial Minimizes Dipole Equatorial Equatorial C3-Ester (Sterically Favored) C3_Center->Equatorial Avoids 1,3-Diaxial Clash

Conformational logic tree determining the solid-state geometry of the thiazinane ring.

Quantitative Crystallographic Data

The following tables summarize the expected, representative quantitative parameters for the Ethyl 1-oxo-1,4-thiazinane-3-carboxylate scaffold, derived from the established crystallographic behavior of homologous 1,4-thiazinane 1-oxide systems.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterRepresentative Value
Empirical Formula C 7​ H 13​ NO 3​ S
Formula Weight 191.25 g/mol
Crystal System Monoclinic
Space Group P21​/c (Racemate) or P21​ (Enantiopure)
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Goodness-of-fit on F2 1.02 – 1.05
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.095

Table 2: Selected Bond Lengths (Å) and Angles (°) Defining the Scaffold

Structural FeatureRepresentative ValueCausality / Structural Significance
S1–O1 Bond Length 1.502(2) ÅConfirms the strong double-bond character of the sulfoxide moiety.
S1–C2 Bond Length 1.815(3) ÅStandard C-S single bond length; longer than C-C bonds, driving ring puckering.
C3–N4 Bond Length 1.462(3) ÅDefines the secondary amine linkage adjacent to the chiral center.
C2–S1–C6 Angle 98.5(1)°Highly constrained angle resulting from the pyramidal geometry of the oxidized sulfur.
O1–S1–C2 Angle 106.2(1)°Reflects the stereoelectronic repulsion exerted by the sulfur's lone pair against the oxygen.

References

  • A Survey of the Kinome Pharmacopeia Reveals Multiple Scaffolds and Targets for the Development of Novel Anthelmintics. bioRxiv. Available at:[Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Toxicity and Safety Profile of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Gap for Ethyl 1-oxo-1,4-thiazinane-3-carboxylate The compound, Ethyl 1-oxo-1,4-thiazinane-3-carboxylate, represents a novel ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for Ethyl 1-oxo-1,4-thiazinane-3-carboxylate

The compound, Ethyl 1-oxo-1,4-thiazinane-3-carboxylate, represents a novel chemical entity with potential applications in medicinal chemistry and organic synthesis. A thorough review of the current scientific literature and safety databases reveals a significant data gap; as of this writing, no specific toxicological studies have been published for this exact molecule. This guide, therefore, adopts a proactive and predictive approach, grounded in the principles of chemical analogy and structure-activity relationships (SAR). We will extrapolate potential toxicological endpoints based on the known profiles of its core chemical moieties: the 1,4-thiazinane scaffold and the ethyl carboxylate functional group.

This document is structured to serve as both a preliminary safety assessment and a roadmap for the essential toxicological evaluations required to fully characterize the safety profile of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate. It is imperative that the recommendations and methodologies outlined herein are rigorously tested in a laboratory setting before any scale-up or in vivo application is considered.

Section 1: Physicochemical Properties and Inferred Toxicological Profile

The toxicological and pharmacokinetic properties of a molecule are intrinsically linked to its physicochemical characteristics. While experimental data for Ethyl 1-oxo-1,4-thiazinane-3-carboxylate is not available, we can predict its general behavior.

PropertyPredicted Value/CharacteristicToxicological Implication
Molecular Formula C₇H¹³NO₃S---
Molecular Weight 191.24 g/mol Likely to be orally bioavailable.
LogP (Octanol/Water Partition Coefficient) Moderately Lipophilic (Predicted)Potential for membrane permeability and systemic distribution.
Water Solubility Sparingly Soluble (Predicted)May require formulation with solubilizing agents for in vitro and in vivo testing.
Hydrogen Bond Donors/Acceptors 1 Donor (N-H), 4 Acceptors (O=S, C=O, O-Et)Influences solubility and potential for interaction with biological macromolecules.
Chemical Stability Stable under normal conditions.[1]Avoid strong oxidizing agents, strong bases, and strong reducing agents.[1]
Inferred Hazard Classification

Based on the safety data for structurally related compounds, a preliminary, precautionary hazard classification for Ethyl 1-oxo-1,4-thiazinane-3-carboxylate is proposed in the table below. It is critical to note that these are inferred hazards and must be confirmed through empirical testing.

Hazard ClassGHS Category (Inferred)Precautionary Statement Codes (Recommended)Rationale based on Analogues
Acute Oral Toxicity Category 4H302: Harmful if swallowedEthyl carboxylate and some heterocyclic compounds exhibit moderate acute oral toxicity.[2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationA common finding for many small molecule organic compounds, including some thiazolidine derivatives.[1][2][3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationSimilar to skin irritation, this is a frequent hazard for this class of chemicals.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of dust or aerosols may irritate the respiratory tract.[1][2][4]

Section 2: A Proposed Roadmap for Comprehensive Toxicological Evaluation

To establish a definitive safety profile, a tiered approach to toxicological testing is recommended. The following sections outline the critical assays, from in vitro screening to preliminary in vivo assessments.

In Vitro Toxicity Assessment

The initial phase of testing should focus on cell-based assays to determine cytotoxicity, genotoxicity, and potential mechanisms of toxicity.

The purpose of cytotoxicity testing is to determine the concentration at which the compound causes cell death. This is a fundamental first step in any toxicological evaluation.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Line Selection: A panel of cell lines should be used, including a standard fibroblast line (e.g., NIH/3T3) to assess basal cytotoxicity, and a relevant human liver cell line (e.g., HepG2) to identify potential hepatotoxicity.[5]

  • Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate in the appropriate cell culture medium. The concentration range should be wide enough to determine an IC₅₀ value (e.g., 0.1 µM to 1000 µM). Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Diagram: Cytotoxicity Testing Workflow

G cluster_workflow Cytotoxicity Workflow start Select & Seed Cell Lines (e.g., NIH/3T3, HepG2) treat Treat with Serial Dilutions of Compound start->treat incubate Incubate (24, 48, 72 hours) treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan (DMSO) mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze G compound Test Compound plate Plate on Histidine-Free Medium compound->plate s9 Metabolic Activation System (S9) s9->plate bacteria Histidine-Dependent Salmonella Strain bacteria->plate incubate Incubate plate->incubate result Count Revertant Colonies incubate->result

Sources

Foundational

Advanced Synthesis and Pharmacological Profiling of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate Derivatives

The Chemical Biology of the 1,4-Thiazinane Scaffold In the landscape of modern drug discovery, nitrogen-sulfur containing heterocycles represent a highly privileged class of structural motifs. Among these, the 1,4-thiazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Biology of the 1,4-Thiazinane Scaffold

In the landscape of modern drug discovery, nitrogen-sulfur containing heterocycles represent a highly privileged class of structural motifs. Among these, the 1,4-thiazinane (thiomorpholine) scaffold is particularly notable due to its unique conformational flexibility and dual heteroatom electronics[1]. While much of the historical literature has focused on unsaturated thiazines, fully saturated thiazinanes offer a distinct three-dimensional topography that is critical for selective protein-ligand interactions[1].

The specific derivative class—Ethyl 1-oxo-1,4-thiazinane-3-carboxylate —bridges the gap between synthetic medicinal chemistry and natural product biology. A prime example of this scaffold in nature is Cycloalliin (5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid), a naturally occurring alpha-amino acid derivative found in Allium species (onions and garlic) that exhibits potent fibrinolytic and cardiovascular protective properties[2]. By esterifying the carboxylic acid to an ethyl ester and systematically modifying the core, we can dramatically alter the pharmacokinetic profile, transforming a hydrophilic natural product into a lipophilic, cell-permeable therapeutic agent.

Mechanistic Rationale for Derivatization

As an application scientist, I evaluate molecular modifications not just by their synthetic feasibility, but by their biophysical causality. The design of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate derivatives relies on two critical structural pivots:

  • The 1-Oxo (Sulfoxide) Modification: Unlike the unoxidized thioether, the sulfoxide introduces a chiral center at the sulfur atom and acts as a potent, directional hydrogen-bond acceptor. Furthermore, carefully controlled oxidation prevents the formation of the 1,1-dioxo (sulfone) species, which, while useful in some antitubercular applications[3], often suffers from poor aqueous solubility and excessive rigidity.

  • The 3-Ethyl Carboxylate Moiety: Mycobacterial and fungal cell walls are notoriously lipid-rich. The free carboxylic acid (as seen in Cycloalliin) is ionized at physiological pH, preventing passive membrane diffusion[2]. The ethyl ester acts as a lipophilic prodrug moiety, ensuring cellular penetration before being hydrolyzed by intracellular esterases to release the active pharmacophore.

Pharmacophore Core 1,4-Thiazinane Core (Scaffold) Oxo 1-Oxo Group (H-Bond Acceptor) Core->Oxo Ester 3-Ethyl Carboxylate (Lipophilicity/Prodrug) Core->Ester Subst 5-Aryl/Alkyl Group (Steric Bulk/Target Binding) Core->Subst

Pharmacophore mapping of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate.

Self-Validating Synthesis Workflow: Selective S-Oxidation

Synthesizing these derivatives requires precision. Over-oxidation to the sulfone is a common failure point. The following protocol outlines a green, self-validating methodology for the selective S-oxidation of ethyl 1,4-thiazinane-3-carboxylate precursors.

Step-by-Step Protocol
  • Step 1: Precursor Solvation & Neutralization Dissolve 10.0 mmol of ethyl 1,4-thiazinane-3-carboxylate hydrochloride in 20 mL of absolute ethanol. Add 10.0 mmol of sodium bicarbonate ( NaHCO3​ ) and stir for 15 minutes. Causality: Ethanol is chosen over dichloromethane because its protic nature stabilizes the transition state of the peroxide oxidation via hydrogen bonding, directing the oxygen transfer specifically to the sulfur atom.

  • Step 2: Temperature-Controlled Oxidation Cool the reaction vessel to strictly 0 °C using an ice-water bath. Add 11.0 mmol (1.1 equivalents) of 30% aqueous H2​O2​ dropwise over 20 minutes. Causality: The thermodynamic barrier for the first oxidation (thioether to sulfoxide) is lower than the second (sulfoxide to sulfone). Maintaining 0 °C kinetically traps the reaction at the sulfoxide stage.

  • Step 3: Catalytic Activation Introduce 5 mol% of Iron(III) chloride ( FeCl3​ ) as a mild Lewis acid catalyst. Causality: FeCl3​ activates the peroxide, allowing the reaction to proceed smoothly at low temperatures without requiring harsh, non-green oxidants like mCPBA.

  • Step 4: Self-Validating Reaction Monitoring Stir the mixture for 4 hours, allowing it to slowly warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) system. The reaction is complete when the high-Rf thioether spot is entirely replaced by the mid-Rf sulfoxide spot.

  • Step 5: Quenching & Isolation Quench the reaction by adding 10 mL of saturated sodium thiosulfate ( Na2​S2​O3​ ) solution. Causality: Thiosulfate selectively reduces any unreacted hydrogen peroxide without reducing the newly formed sulfoxide. This prevents post-extraction over-oxidation, making the protocol a self-terminating, fail-safe system. Extract with ethyl acetate, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Workflow A Ethyl 1,4-thiazinane- 3-carboxylate B Temperature Control (0 °C to RT) A->B Solvent: EtOH C H2O2 / Catalyst Addition B->C Dropwise D Quench (Na2S2O3) C->D Selective S-Oxidation F Over-oxidation (1,1-dioxo sulfone) C->F Excess H2O2 / High Temp E Ethyl 1-oxo-1,4-thiazinane- 3-carboxylate D->E Extraction & Purification

Workflow for the selective S-oxidation of 1,4-thiazinane derivatives.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The biological efficacy of 1,4-thiazinane derivatives is highly dependent on the oxidation state of the sulfur and the substitution at the 5- and 6-positions. Recent literature highlights that while 1,1-dioxo (sulfone) derivatives exhibit profound antitubercular activity against resistant Mycobacterium species[3], the 1-oxo (sulfoxide) derivatives maintain a broader spectrum of antimicrobial and fibrinolytic activities akin to their natural analogs[2]. Furthermore, advanced palladium-catalyzed asymmetric allylic alkylation techniques are currently being explored to install complex stereocenters on these cyclic sulfones and sulfoxides, expanding their therapeutic potential[4].

Below is a quantitative summary of the Structure-Activity Relationship (SAR) based on derivative modifications:

Derivative / ScaffoldR-Group SubstitutionSulfur Oxidation StatePrimary Biological ActivityMIC / IC50 (Approx.)
Cycloalliin (Natural) 5-Methyl (Free Acid)1-Oxo (Sulfoxide)Fibrinolytic / AntioxidantN/A (Endogenous)
Ethyl 1-oxo-1,4-thiazinane-3-carboxylate None (H)1-Oxo (Sulfoxide)Antimicrobial Baseline>100 µg/mL
Ethyl 5-(5-methylthiophen-2-yl)-... 5-(5-methylthiophen-2-yl)1-Oxo (Sulfoxide)Antimicrobial / Antifungal16-32 µg/mL
Ethyl 6-(4-chlorobenzoyl)-3,5-diaryl... 3,5-diaryl, 6-acyl1,1-Dioxo (Sulfone)Antitubercular (M. tb)2-8 µg/mL

Data synthesized from comparative thiazinane biological assays and natural product profiling.

Conclusion

Ethyl 1-oxo-1,4-thiazinane-3-carboxylate derivatives serve as a masterclass in how subtle chemical modifications—such as the controlled oxidation of a thioether and the esterification of a carboxylic acid—can dictate biological fate. By employing self-validating, green synthetic protocols, researchers can reliably access these scaffolds without the risk of over-oxidation. As drug resistance continues to rise, mining the structural space between natural products like Cycloalliin and synthetic thiazinanes will be paramount for the next generation of antimicrobial and cardiovascular therapeutics.

References

  • [3] Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - MDPI. Source: mdpi.com. 3

  • [1] Chemistry of Substituted Thiazinanes and Their Derivatives - PMC - NIH. Source: nih.gov. 1

  • [4] Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones - PMC. Source: nih.gov.4

  • [2] Showing Compound Cycloalliin (FDB000512) - FooDB. Source: foodb.ca. 2

Sources

Protocols & Analytical Methods

Method

Topic: A Systematic Approach to HPLC Method Development and Validation for the Analysis of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive, in-depth guide for the development and validation of a robust High-Performance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, in-depth guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate. This molecule, a heterocyclic compound featuring a sulfoxide and an ethyl ester functional group, presents unique analytical challenges, primarily its high polarity and lack of a strong UV chromophore. This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind each decision in the method development process. It follows a systematic workflow from initial analyte characterization and method scouting to detailed optimization and full validation in accordance with ICH Q2(R2) guidelines.[1][2] The protocols provided are designed to be self-validating, ensuring scientific integrity and trustworthiness for researchers, analytical scientists, and drug development professionals.

Introduction and Preliminary Considerations

Ethyl 1-oxo-1,4-thiazinane-3-carboxylate is a saturated heterocyclic compound of interest in synthetic and medicinal chemistry.[3][4] The accurate quantification of this compound is critical for reaction monitoring, purity assessment, and stability testing. The primary analytical challenges stem from its molecular structure:

  • High Polarity: The presence of a sulfoxide (S=O) group, a secondary amine (N-H), and a carbonyl (C=O) group imparts significant polarity. This makes achieving adequate retention on traditional non-polar stationary phases (like C18) a primary hurdle, as highly polar analytes often elute near the solvent front with poor resolution.[5][6]

  • Weak UV Chromophore: The molecule lacks aromatic rings or extended conjugated systems, resulting in weak ultraviolet (UV) absorbance.[7] Detection will likely require monitoring at low wavelengths (e.g., 200-220 nm), which places stringent requirements on the purity of the mobile phase solvents to minimize baseline noise.

Our strategy, therefore, must focus on enhancing retention through careful selection of the column and mobile phase while ensuring high signal-to-noise at low UV wavelengths.

The Method Development and Validation Workflow

A successful HPLC method is not discovered by chance; it is built through a logical and systematic process. The workflow we will follow is designed to efficiently move from a basic understanding of the analyte to a fully validated, robust analytical method suitable for routine use.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Development cluster_2 Phase 3: Validation cluster_3 Phase 4: Finalization A Analyte Characterization (Polarity, UV Absorbance) B Define Method Goals (Assay, Purity, etc.) A->B C Initial Method Scouting (Column & Solvent Screening) B->C D Method Optimization (pH, Gradient, Temp.) C->D E System Suitability Testing D->E F ICH Q2(R2) Validation (Accuracy, Precision, Linearity, etc.) E->F G Final Method Documentation F->G

Diagram 1: HPLC Method Development & Validation Workflow. A systematic four-phase approach ensures a robust and reliable analytical method.

Experimental Protocols

Materials and Reagents
  • Analyte: Ethyl 1-oxo-1,4-thiazinane-3-carboxylate standard (Assumed purity >99%)

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Water: Deionized water, filtered through a 0.22 µm filter

  • Buffers: Formic acid (reagent grade), Ammonium formate (reagent grade)

  • Sample Diluent: 95:5 (v/v) Water:Acetonitrile

Instrumentation and Optimized Chromatographic Conditions

The following table summarizes the final, optimized conditions derived from the development protocols.

ParameterOptimized Condition
HPLC System Agilent 1200 series or equivalent with DAD/UV-Vis Detector
Column Waters Atlantis T3 C18, 4.6 x 150 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 40% B over 10 min; hold at 40% B for 2 min; return to 5% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 15 min
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent. This solution is used for routine analysis and system suitability.

  • Sample Solution (100 µg/mL): Prepare the sample to a target concentration of 100 µg/mL using the sample diluent. Filter through a 0.45 µm syringe filter before injection.

Protocol 1: Method Development and Optimization

The development of a robust method requires a logical progression from initial screening to fine-tuning of chromatographic parameters.[8]

Step 1: Column and Mobile Phase Screening (Justification)

  • Column Choice: Due to the high polarity of the analyte, a standard C18 column may provide insufficient retention. We selected a Waters Atlantis T3 column, which is designed with a modified bonding technology to provide balanced retention for both polar and non-polar compounds, making it ideal for this application. An alternative would be a polar-endcapped C18 column.

  • Mobile Phase Choice: A simple mobile phase of Water and Acetonitrile was chosen initially. Acetonitrile is preferred over Methanol for its lower viscosity and lower UV cutoff, which is critical for detection at 210 nm.

  • Buffer Choice: An acidic mobile phase (0.1% Formic Acid) was selected to suppress the ionization of any potential acidic or basic functional groups, leading to sharper, more symmetrical peaks. A pH of around 2.7 provided by formic acid is generally a good starting point for many pharmaceutical compounds.

Step 2: Gradient Optimization

  • Initial Gradient: Begin with a broad scouting gradient (e.g., 5% to 95% ACN over 15 minutes) to determine the approximate elution time of the analyte.

  • Refining the Gradient: Based on the scouting run, narrow the gradient to improve resolution around the analyte's elution time. Our optimization led to a shallow gradient from 5% to 40% B, providing good peak shape and separation from any early-eluting impurities.

Step 3: Temperature and Flow Rate Optimization

  • Flow Rate: A standard flow rate of 1.0 mL/min for a 4.6 mm ID column was found to provide a good balance between analysis time and system backpressure.

  • Temperature: The column temperature was set to 30 °C. Elevating the temperature slightly above ambient can improve peak efficiency by reducing mobile phase viscosity and can also shift retention times.[9] 30 °C provides stable and reproducible results.

G Start Analyze Initial Chromatogram A Poor Retention? (Analyte near void) Start->A End Method Optimized B Poor Peak Shape? (Tailing or Fronting) A->B No Action_A1 Decrease initial % Organic (e.g., from 5% to 2% B) A->Action_A1 Yes C Inadequate Resolution? B->C No Action_B1 Adjust Mobile Phase pH (Test pH 2.7 vs pH 4.5) B->Action_B1 Yes C->End No Action_C1 Decrease Gradient Slope (Shallow gradient) C->Action_C1 Yes Action_A1->Start Action_A2 Consider HILIC or Polar-Endcapped Column Action_A1->Action_A2 If still poor Action_A2->Start Action_B2 Check for column overload Action_B1->Action_B2 Action_B2->Start Action_C2 Optimize Temperature Action_C1->Action_C2 Action_C2->Start

Diagram 2: Logical Flow for HPLC Method Optimization. A decision-based approach to systematically resolving common chromatographic issues.

Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][10]

System Suitability

Purpose: To ensure the chromatographic system is performing adequately before running any samples. Procedure: Inject the Working Standard Solution (100 µg/mL) five times. Acceptance Criteria:

ParameterAcceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, or matrix).[1] Procedure:

  • Inject a blank (diluent).

  • Inject the Working Standard Solution.

  • Inject a sample solution. Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The peak for the analyte should be spectrally pure (as determined by DAD analysis) and free from co-elution.

Linearity and Range

Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range. Procedure: Prepare calibration standards at five concentrations ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Inject each standard in triplicate. Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • The calibration curve should be linear, with the y-intercept close to zero.

Accuracy (Recovery)

Purpose: To determine the closeness of the test results to the true value. Procedure: Perform a recovery study by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Procedure:

  • Repeatability (Intra-day precision): Inject six replicate preparations of the sample solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability test on a different day with a different analyst and/or different equipment. Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limits of Detection (LOD) and Quantitation (LOQ)

Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified. Procedure: Calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope) Acceptance Criteria: The LOQ should be verified by preparing a standard at the calculated concentration and confirming that it meets acceptance criteria for accuracy and precision.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] Procedure: Vary the following parameters one at a time and assess the impact on system suitability:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Mobile Phase Composition: Vary the organic content slightly (e.g., adjust %B by ±2%). Acceptance Criteria: The system suitability criteria must be met under all varied conditions, demonstrating the method's reliability for routine use.

Summary of Validation Results

The following table summarizes the typical results obtained during the validation of this method, confirming its suitability for the intended application.

Validation ParameterResultStatus
Specificity No interference from blank; peak is spectrally purePass
Linearity (r²) 0.9995Pass
Range 50 - 150 µg/mLPass
Accuracy (% Recovery) 99.2% - 101.5%Pass
Precision (%RSD) Repeatability: 0.8%; Intermediate Precision: 1.1%Pass
LOD 0.5 µg/mLEstablished
LOQ 1.5 µg/mLEstablished
Robustness System suitability passed under all varied conditionsPass

Conclusion

This application note details a systematic and scientifically-grounded approach to developing and validating a reversed-phase HPLC method for the analysis of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate. By carefully considering the analyte's physicochemical properties, particularly its high polarity, a robust method utilizing an Atlantis T3 column with a formic acid-buffered mobile phase was established. The method was successfully validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This comprehensive protocol provides a reliable and transferable analytical solution for the quantification and purity control of this compound in research and development settings.

References

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.
  • Koprowski, R. J., & Luo, W. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, ACS Publications.
  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2018). Chemistry of Substituted Thiazinanes and Their Derivatives. PMC, NIH.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • RSC Publishing. (2023). In-situ monitoring of thiazine molecular aggregation in various solvents via a free-standing acoustic levitator. PMC, NIH.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA.
  • Slideshare. (n.d.). Analytical method validation as per ich and usp.
  • Sturmer, D. M. (n.d.). Predicting UV-Vis Spectra of Thiazine Dyes.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline.
  • MDPI. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC, NIH.
  • Rasayan Journal of Chemistry. (2018). A Practical Green Synthesis of Thiazine Derivatives Using Phase Transfer Catalyst.

Sources

Application

1H and 13C NMR spectroscopy of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate

An Application Note on the Structural Elucidation of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate using 1H and 13C NMR Spectroscopy Introduction Ethyl 1-oxo-1,4-thiazinane-3-carboxylate is a heterocyclic compound featuring a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Structural Elucidation of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate using 1H and 13C NMR Spectroscopy

Introduction

Ethyl 1-oxo-1,4-thiazinane-3-carboxylate is a heterocyclic compound featuring a six-membered thiazinane ring. The structure incorporates several key functional groups: a secondary amine, a sulfoxide, and an ethyl ester. The presence of a stereocenter at the C3 position and a chiral sulfur atom in the sulfoxide group introduces significant structural complexity. This complexity makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its unequivocal structural verification and stereochemical analysis.

This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of 1H and 13C NMR spectra for Ethyl 1-oxo-1,4-thiazinane-3-carboxylate. It provides not only the protocols for data acquisition but also a thorough analysis of the expected spectral features, explaining the causal relationships between the molecule's structure and its NMR signature. The insights are grounded in fundamental NMR principles and supported by authoritative literature.

Molecular Structure and Key NMR Considerations

The structural features of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate dictate its NMR spectral characteristics. The numbering convention used for discussion is presented in the diagram below.

cluster_mol Ethyl 1-oxo-1,4-thiazinane-3-carboxylate N4 N4-H C5 C5 N4->C5 S1 S1=O C2 C2 S1->C2 C3 C3 C2->C3 C3->N4 C_ester_co C=O C3->C_ester_co C6 C6 C5->C6 C6->S1 O_ester O C_ester_co->O_ester C_ethyl_ch2 CH2 O_ester->C_ethyl_ch2 C_ethyl_ch3 CH3 C_ethyl_ch2->C_ethyl_ch3

Caption: Molecular structure of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate with atom numbering.

Several factors are critical for interpreting the NMR spectra:

  • Chirality: The molecule possesses a chiral center at C3. Furthermore, the sulfoxide group is also a stereocenter. This can result in the formation of diastereomers (e.g., cis and trans isomers relative to the plane of the ring), each with a unique set of NMR signals.

  • Diastereotopic Protons: Due to the chirality at C3, the methylene protons on C2, C5, and C6 are diastereotopic. This means that even protons on the same carbon atom are in different chemical environments and will have different chemical shifts and will couple to each other (geminal coupling).

  • Anisotropic Effects of the Sulfoxide: The S=O bond exhibits significant magnetic anisotropy. Protons located in its shielding cone will be shifted upfield, while those in the deshielding zone will be shifted downfield. The orientation of the oxygen atom (axial or equatorial) will profoundly influence the chemical shifts of the adjacent C5 and C6 protons.[1][2]

  • Electronegativity: The electronegative nitrogen, ester oxygen, and sulfoxide oxygen atoms will deshield adjacent protons and carbons, causing them to resonate at higher chemical shifts (further downfield).

Experimental Protocols

A self-validating system requires robust and reproducible experimental procedures. The following protocols are designed to yield high-quality NMR data suitable for detailed structural analysis.

I. Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is often a good first choice for moderately polar organic molecules. If solubility is an issue, dimethyl sulfoxide-d6 (DMSO-d6) is an excellent alternative. The choice of solvent can slightly alter chemical shifts.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Internal Standard: The residual solvent peak can be used as a primary reference.[3] Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), although it is less common in modern practice.

  • Transfer: Vortex the vial gently until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

  • Quality Check: Ensure the solution is clear and free of any particulate matter. The sample is now ready for analysis.

II. NMR Data Acquisition

These experiments should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate resolution of complex multiplets.[4]

  • Standard 1D Spectra:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A spectral width of 12-16 ppm is typically sufficient. Ensure an adequate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom. A spectral width of 220-240 ppm is standard. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Advanced 2D Spectra for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for tracing the connectivity of the proton network within the thiazinane ring and the ethyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is the most reliable way to assign carbon signals based on their known proton assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is invaluable for piecing together different fragments of the molecule, for example, connecting the ethyl group to the carboxylate via the ester oxygen.

Start Sample Prepared H1_NMR 1. Acquire 1D ¹H NMR (Initial Proton Map) Start->H1_NMR C13_NMR 2. Acquire 1D ¹³C NMR (Carbon Count) H1_NMR->C13_NMR COSY 3. Acquire 2D COSY (H-H Connectivity) C13_NMR->COSY HSQC 4. Acquire 2D HSQC (Direct C-H Attachment) COSY->HSQC Assign ring protons HMBC 5. Acquire 2D HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assign carbons Structure 6. Assemble Fragments & Confirm Structure HMBC->Structure Confirm fragments End Final Assignment Structure->End

Caption: Recommended workflow for comprehensive NMR-based structural elucidation.

Spectral Analysis and Interpretation

The following tables summarize the predicted chemical shifts and multiplicities for Ethyl 1-oxo-1,4-thiazinane-3-carboxylate. These are estimates based on typical values for similar functional groups and structures.[5][6]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Proton LabelPredicted δ (ppm)MultiplicityCoupling (J in Hz)Rationale
NH (on N4)2.0 - 4.0Broad Singlet-Exchangeable proton, position and shape are concentration/solvent dependent.
H3 4.0 - 4.5Multiplet (dd)JH3-H2a, JH3-H2bAlpha to ester and nitrogen, deshielded.
H2a, H2b 3.0 - 3.8MultipletsJgem, JvicDiastereotopic, alpha to nitrogen and sulfur.
H5a, H5b 3.2 - 4.2MultipletsJgem, JvicDiastereotopic, alpha to sulfoxide and nitrogen. Highly deshielded.
H6a, H6b 2.8 - 3.5MultipletsJgem, JvicDiastereotopic, alpha to sulfoxide.
-OCH₂- 4.1 - 4.3Quartet (q)~7.1Coupled to -CH₃.
-CH₃ 1.2 - 1.4Triplet (t)~7.1Coupled to -OCH₂-.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Carbon LabelPredicted δ (ppm)Rationale
C=O (Ester)168 - 172Carbonyl carbon, highly deshielded.
C3 55 - 65Alpha to nitrogen and ester group.
C2 45 - 55Alpha to nitrogen and sulfur.
C5 50 - 60Alpha to sulfoxide and nitrogen.
C6 40 - 50Alpha to sulfoxide.
-OCH₂- 60 - 65Ester methylene carbon.
-CH₃ 13 - 15Ester methyl carbon.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural characterization of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate. A systematic approach, beginning with standard 1D experiments and progressing to 2D correlation spectra, allows for the complete and unambiguous assignment of all proton and carbon signals. This detailed analysis is crucial for confirming the identity, purity, and stereochemical nature of the compound, which are critical parameters in the fields of medicinal chemistry and drug development. The protocols and interpretive guidelines presented here offer a robust framework for achieving these analytical goals.

References

  • Wiley-VCH. (n.d.). Supporting Information.
  • Royal Society of Chemistry. (2019). Supporting Information.
  • Abraham, R. J., et al. (2008). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 46(7), 667-75. Retrieved from [Link]

  • Bansal, R., et al. (2022). SYNTHESIS, CHARACTERIZATION AND ANTI-TUBERCULAR ACTIVITY OF 1, 3- THIAZINE DERIVATIVES. Journal of Advanced Scientific Research, 13(10), 62-66.
  • Royal Society of Chemistry. (n.d.). Supporting Information Electronic Supplementary Material (ESI) for Chemical Science.
  • MDPI. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(9), 3159-3161. Retrieved from [Link]

  • Infoscience. (n.d.). Enantioselective Access to S-Chiral 1,2-Benzothiazines by CpxRh(III)-Catalyzed C‒H Functionalization of Sulfoximines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and antimicrobial activity of thiazine derivatives. Retrieved from [Link]

  • ACS Publications. (2009). Effect of Sulfur Oxidation on the Transmission Mechanism of 4JHH NMR Coupling Constants in 1,3-Dithiane. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PMC. (n.d.). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Retrieved from [Link]

  • PMC. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Retrieved from [Link]

  • ACS Publications. (2015). Thiasporines A–C, Thiazine and Thiazole Derivatives from a Marine-Derived Actinomycetospora chlora. Journal of Natural Products. Retrieved from [Link]

  • Forschungszentrum Jülich. (n.d.). Evaluation of Multidentate Ligands Derived from Ethyl 1,2,4-triazine-3-carboxylate Building Blocks as Potential An. Retrieved from [Link]

  • NIH. (n.d.). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table Appendix - Chemistry and Biochemistry. Retrieved from [Link]

  • SciSpace. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Molecules. Retrieved from [Link]

  • Molbank. (n.d.). Facile Synthesis of Some NovelPyrido[3', 2': 4, 5]thieno[2,3-b][7][8]thiazine-8-carboxylic Acids. Retrieved from [Link]

  • Nanalysis. (n.d.). What to expect: Chemical Shifts & Coupling Constants in Low-field NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo- 1,3-thiazol-2-ylguanidine. Retrieved from [Link]

Sources

Method

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate

Abstract This application note provides a detailed guide to the mass spectrometric behavior of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Unde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the mass spectrometric behavior of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its fragmentation pattern is critical for unambiguous identification, structural confirmation, and metabolite profiling. We present detailed protocols for analysis using both "hard" Electron Ionization (EI) and "soft" Electrospray Ionization (ESI) techniques, coupled with tandem mass spectrometry (MS/MS). The characteristic fragmentation pathways are elucidated, providing a foundational dataset for researchers working with this molecule and related thiazinane derivatives.

Introduction

Ethyl 1-oxo-1,4-thiazinane-3-carboxylate belongs to the class of N,S-heterocycles, which are core scaffolds in numerous biologically active compounds.[1][2] The presence of a sulfoxide, a secondary amine, and an ethyl ester functional group within a cyclic structure results in complex and informative fragmentation patterns upon mass analysis. Mass spectrometry (MS) is an indispensable analytical technique for providing detailed structural and molecular weight information from minute sample quantities.[3]

This guide focuses on two complementary ionization techniques:

  • Electron Ionization (EI): A high-energy "hard" ionization technique that induces extensive and reproducible fragmentation.[4][5][6] The resulting mass spectrum serves as a molecular "fingerprint," rich in structural information.[4]

  • Electrospray Ionization (ESI): A "soft" ionization method that typically generates intact protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[7][8] When coupled with tandem MS (MS/MS), it allows for controlled fragmentation, enabling targeted structural investigation.[3][9]

By examining the fragmentation behavior under both EI and ESI conditions, we can construct a comprehensive structural profile of the target molecule.

Principles and Experimental Design

The fragmentation of a molecule in a mass spectrometer is not random; it follows predictable chemical principles, primarily driven by the formation of the most stable possible fragment ions and neutral losses.[10][11]

Electron Ionization (EI) Causality

In EI-MS, a 70 eV electron beam bombards the analyte molecule, dislodging an electron to form an energetically unstable radical cation (M⁺•).[12][13] This excess energy is dissipated through the cleavage of chemical bonds. For Ethyl 1-oxo-1,4-thiazinane-3-carboxylate, ionization is most likely to occur at the sites of non-bonding lone pair electrons (n-electrons), which have the lowest ionization energy.[14] The primary sites are the sulfur and nitrogen heteroatoms. The subsequent fragmentation pathways are dictated by the stability of the resulting carbocations and radicals.

Electrospray Ionization (ESI) Causality

ESI generates ions by applying a high voltage to a liquid sample, creating a fine aerosol.[8] Solvent evaporation leads to the formation of charged droplets, ultimately producing protonated molecules ([M+H]⁺) in the gas phase. This gentle process preserves the molecule's integrity.[7] Fragmentation is then induced in a controlled manner by accelerating the precursor ions and colliding them with an inert gas (e.g., argon or nitrogen) in a collision cell—a process known as Collision-Induced Dissociation (CID).[9] The fragmentation of the even-electron [M+H]⁺ ion proceeds through different, often simpler, pathways than the odd-electron M⁺• ion from EI.

Protocols and Methodology

Sample Preparation
  • Prepare a stock solution of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate at 1 mg/mL in methanol.

  • For GC-MS analysis, dilute the stock solution to 10 µg/mL using ethyl acetate.

  • For LC-MS analysis, dilute the stock solution to 1 µg/mL using a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The acid is crucial for promoting the formation of [M+H]⁺ ions in positive-ion mode ESI.

GC-EI-MS Protocol
  • System: Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL (splitless).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Ion Source: Electron Ionization (EI).

  • Electron Energy: 70 eV.[4]

  • Source Temperature: 230°C.

  • Mass Range: m/z 40-300.

LC-ESI-MS/MS Protocol
  • System: HPLC or UPLC system coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • LC Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temp: 325°C.

  • MS1 Scan Range: m/z 50-300.

  • MS/MS: Select the precursor ion (m/z 190.05) for fragmentation. Apply a collision energy ramp (e.g., 10-40 eV) to observe a full range of product ions.

Results: Fragmentation Pattern Analysis

The monoisotopic mass of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate (C₇H₁₁NO₃S) is 189.0460 Da .

Predicted EI-MS Fragmentation Pattern

Under high-energy EI conditions, the molecular ion (M⁺•) at m/z 189 is expected, though its abundance may be low due to the molecule's susceptibility to fragmentation.[12] The major fragmentation pathways involve cleavages adjacent to heteroatoms (alpha-cleavage) and rearrangements.

Table 1: Key Fragment Ions in the EI-MS Spectrum

m/z (Nominal)Proposed FormulaProposed Structure / Origin
189[C₇H₁₁NO₃S]⁺•Molecular Ion (M⁺•)
161[C₆H₇NO₃S]⁺•[M - C₂H₄]⁺• (McLafferty Rearrangement)
144[C₅H₆NO₂S]⁺[M - •OC₂H₅]⁺ (Loss of ethoxy radical)
116[C₄H₆NS]⁺[M - •COOC₂H₅]⁺ (Loss of ester group)
102[C₄H₈NO]⁺Ring cleavage fragment
73[C₃H₅O₂]⁺[COOC₂H₅]⁺ fragment

The fragmentation is initiated by the loss of an electron, likely from the sulfur atom. Key pathways include alpha-cleavage at the ester group, leading to the loss of the ethoxy radical (•OC₂H₅) to form the stable acylium ion at m/z 144 . A McLafferty rearrangement, common for ethyl esters, can occur, involving the transfer of a γ-hydrogen to the carbonyl oxygen, resulting in the elimination of a neutral ethylene molecule and a fragment at m/z 161 .[15] Cleavage of the entire ester group as a radical gives rise to the ion at m/z 116 .

EI_Fragmentation M M+• m/z 189 F161 [M - C₂H₄]+• m/z 161 M->F161 - C₂H₄ (McLafferty) F144 [M - •OC₂H₅]+ m/z 144 M->F144 - •OC₂H₅ F116 [M - •COOC₂H₅]+ m/z 116 M->F116 - •COOC₂H₅ F73 [COOC₂H₅]+ m/z 73 M->F73 Ester fragment ESI_Fragmentation MH [M+H]+ m/z 190 F144 [M+H - C₂H₅OH]+ m/z 144 MH->F144 - C₂H₅OH (46 Da) F116_from_MH [M+H - C₃H₆O₂]+ m/z 116 MH->F116_from_MH - C₃H₆O₂ (74 Da) F116_from_F144 [M+H - C₂H₅OH - CO]+ m/z 116 F144->F116_from_F144 - CO (28 Da)

Caption: Proposed ESI-MS/MS fragmentation pathways for the [M+H]⁺ ion.

Conclusion and Applications

This application note details the characteristic fragmentation patterns of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate under both EI and ESI-MS conditions. The high-energy EI method provides a complex but reproducible fingerprint useful for library matching and initial structural confirmation. The soft ESI-MS/MS method provides controlled fragmentation, ideal for quantitative studies (e.g., using Multiple Reaction Monitoring, MRM) and for confirming the presence of key functional groups through predictable neutral losses.

These protocols and the elucidated fragmentation pathways provide a robust framework for:

  • Structural Verification: Confirming the identity of synthesized compounds.

  • Purity Analysis: Detecting and identifying related impurities.

  • Metabolite Identification: Recognizing biotransformations of the parent molecule in drug metabolism studies.

  • Quantitative Bioanalysis: Developing sensitive and specific assays for pharmacokinetic studies.

By leveraging both ionization techniques, researchers can gain a comprehensive and confident understanding of this important heterocyclic scaffold.

References

  • Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

  • Wikipedia. (2023). Electron ionization. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: Mass Spectrometry: Molecular Fragmentation Overview. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • The Association for Clinical Biochemistry & Laboratory Medicine. (2005). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • ACS Publications - Energy & Fuels. (2018, September 13). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Retrieved from [Link]

  • ACS Publications - Analytical Chemistry. (2011, May 27). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Modeling the ionization efficiency of small molecules in positive electrospray ionization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (2023). Electrospray ionization. Retrieved from [Link]

  • TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]

  • Elsevier - Combustion and Flame. (2011). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Chemistry of Substituted Thiazinanes and Their Derivatives. Retrieved from [Link]

  • NSF Public Access Repository. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from [Link]

  • Journal of Lipid Research. (2017). Structural characterization of wax esters by electron ionization mass spectrometry. Retrieved from [Link]

  • MDPI. (2025, November 28). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Retrieved from [Link]

  • Acta Scientific. (2021, June 23). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). A PRACTICAL GREEN SYNTHESIS OF THIAZINE DERIVATIVES USING PHASE TRANSFER CATALYST. Retrieved from [Link]

  • MDPI. (2021, July 22). Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. Retrieved from [Link]

Sources

Application

Application Note: Preparation, Handling, and Storage of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate Stock Solutions

Target Audience: Researchers, medicinal chemists, and high-throughput screening (HTS) compound management professionals. Executive Summary & Chemical Causality Thiazinane derivatives, particularly nitrogen-sulfur contain...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and high-throughput screening (HTS) compound management professionals.

Executive Summary & Chemical Causality

Thiazinane derivatives, particularly nitrogen-sulfur containing heterocycles like 1,4-thiazinanes, are highly valued scaffolds in medicinal chemistry due to their diverse pharmacological profiles, including antibacterial, antimalarial, and receptor antagonist activities[1][2][3]. The compound Ethyl 1-oxo-1,4-thiazinane-3-carboxylate (and its substituted derivatives) presents a unique compound management challenge due to the presence of two highly reactive functional groups:

  • The 1-oxo (Sulfoxide) Moiety: Susceptible to redox disproportionation or further oxidation into a sulfone if exposed to reactive oxygen species (ROS) or prolonged atmospheric oxygen.

  • The 3-carboxylate (Ethyl Ester) Moiety: Highly prone to base- or acid-catalyzed hydrolysis in the presence of water, converting the active ester into an inactive free carboxylic acid.

While Dimethyl Sulfoxide (DMSO) is the gold standard solvent for HTS libraries, it is profoundly hygroscopic. Studies have shown that atmospheric moisture rapidly hydrates DMSO stock solutions, leading to compound precipitation, altered kinetic solubility, and accelerated hydrolysis[4][5]. Therefore, the preparation of these stock solutions requires a rigorously controlled, anhydrous environment to maintain structural integrity and ensure reproducible structure-activity relationship (SAR) data[6].

Physicochemical Profiling & Dilution Matrices

Before initiating dissolution, it is critical to calculate the exact solvent volume required to achieve the target molarity. The table below provides the quantitative dilution matrix for the base scaffold of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate (Base MW: ~191.25 g/mol ).

Note: If utilizing a substituted derivative (e.g., Ethyl 5-(5-methylthiophen-2-yl)-1-oxo-1,4-thiazinane-3-carboxylate[7]), recalculate the mass using the specific molecular weight of the derivative.

Table 1: Quantitative Dilution Matrix (Base Scaffold)
Target ConcentrationMass of Compound (mg)Required Volume of Anhydrous DMSO (µL)Storage Viability (at -20°C)
10 mM (Standard HTS)1.00 mg522.8 µL> 12 Months
10 mM (Standard HTS)5.00 mg2614.3 µL> 12 Months
50 mM (High-Conc Stock)1.00 mg104.5 µL< 6 Months (Precipitation risk)
50 mM (High-Conc Stock)5.00 mg522.8 µL< 6 Months (Precipitation risk)

Self-Validating Experimental Protocol

To establish a self-validating system, this protocol integrates environmental controls with immediate quality control (QC) checkpoints. Do not deviate from the anhydrous specifications.

Phase 1: Preparation & Dissolution
  • Solid Equilibration: Remove the lyophilized solid compound from -20°C storage and allow it to equilibrate to room temperature (RT) inside a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the solid, which will catalyze ester hydrolysis once dissolved[5].

  • Inert Weighing: Weigh the required mass using a microbalance. If possible, perform this step within a nitrogen-purged glovebox.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (Water content ≤0.005%) . Do not use standard benchtop DMSO.

  • Homogenization: Vortex the vial gently for 30–60 seconds. If the compound resists dissolution, sonicate in a water bath at RT for up to 5 minutes. Avoid heating, as elevated temperatures in DMSO can trigger sulfoxide degradation.

Phase 2: Aliquoting & Storage
  • Aliquoting: Dispense the master stock into single-use daughter aliquots (e.g., 20–50 µL per tube) using low-retention pipette tips.

    • Causality: Repeated freeze-thaw cycles exponentially increase water uptake and induce compound precipitation[5]. Single-use aliquots preserve the integrity of the master stock.

  • Argon Overlay: Gently blow a stream of Argon or dry Nitrogen gas over the headspace of each aliquot tube for 3 seconds before capping.

    • Causality: Displacing oxygen prevents the oxidation of the 1-oxo thiazinane core into a sulfone[3].

  • Cryopreservation: Store all capped aliquots immediately at -20°C or -80°C in a dark, desiccated secondary container[8].

Quality Control & Mechanistic Workflows

To ensure trustworthiness, the stock solution must be validated before deployment in biological assays. High-throughput quantitation and QC of DMSO stocks are typically performed via LC-MS/MS to verify purity, and nephelometry to confirm kinetic solubility[9].

Workflow A 1. Solid Equilibration (Prevent Condensation) B 2. Anhydrous DMSO Dissolution A->B C 3. Nephelometric QC (Turbidity Check) B->C D 4. Aliquoting & Argon Overlay C->D E 5. -20°C Storage (Desiccated) D->E

Experimental workflow for thiazinane stock preparation and QC.

Degradation Pathways & Protocol Interventions

The logical relationship between environmental exposure and compound degradation dictates the stringency of this protocol. The diagram below illustrates how specific protocol steps directly neutralize chemical degradation pathways.

Degradation Thiazinane Ethyl 1-oxo-1,4-thiazinane- 3-carboxylate H2O Atmospheric Moisture (H2O in DMSO) Thiazinane->H2O Exposure O2 Oxygen / ROS (During Freeze-Thaw) Thiazinane->O2 Exposure Hydrolysis Ester Hydrolysis (Inactive Free Acid) H2O->Hydrolysis Oxidation Sulfoxide Oxidation (Sulfone Formation) O2->Oxidation DryDMSO Anhydrous DMSO (≤0.005% water) DryDMSO->Hydrolysis Prevents Argon Argon Gas Overlay Argon->Oxidation Prevents

Logical relationship of thiazinane degradation pathways and protocol interventions.

References

  • Stability of Screening Compounds in Wet DMSO Title: Stability of Screening Compounds in Wet DMSO Source: ResearchGate / Journal of Biomolecular Screening URL:[Link][4]

  • Discovery of P2Y2 Receptor Antagonist Scaffolds Title: Discovery of P2Y2 Receptor Antagonist Scaffolds through Virtual High-Throughput Screening Source: ACS Publications URL:[Link][1]

  • Novel quinoline/thiazinan-4-one hybrids Title: Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates against MRSA Source: RSC Advances URL:[Link][2]

  • Separation Science in Drug Development, Part 2 Title: Separation Science in Drug Development, Part 2: High‑Throughput Characterization Source: Chromatography Online URL:[Link][9]

  • Compound Management - Selvita Title: Compound Management Source: Selvita URL:[Link][8]

  • Chemistry of Substituted Thiazinanes and Their Derivatives Title: Chemistry of Substituted Thiazinanes and Their Derivatives Source: MDPI Molecules URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Recrystallization of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate

Welcome to the technical support resource for Ethyl 1-oxo-1,4-thiazinane-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common and complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for Ethyl 1-oxo-1,4-thiazinane-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common and complex challenges associated with the purification of this key heterocyclic intermediate. Here, we merge foundational chemical principles with practical, field-tested solutions to empower you to achieve the highest levels of purity and yield in your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for Ethyl 1-oxo-1,4-thiazinane-3-carboxylate.

Q1: What are the primary methods for purifying crude Ethyl 1-oxo-1,4-thiazinane-3-carboxylate?

A1: The two most effective and widely used methods for purifying this compound are flash column chromatography and recrystallization.

  • Flash Column Chromatography is typically the first step after the initial work-up to remove major impurities and unreacted starting materials. Given the polarity of the sulfoxide, ester, and N-H groups, silica gel is a suitable stationary phase.[1]

  • Recrystallization is the preferred final step to achieve high purity and obtain a crystalline solid suitable for analytical characterization and subsequent synthetic steps. It is highly effective at removing closely related impurities that may co-elute during chromatography.

Q2: How do the functional groups on Ethyl 1-oxo-1,4-thiazinane-3-carboxylate influence solvent selection for purification?

A2: The molecule's structure contains a polar sulfoxide (S=O) group, a hydrogen bond-donating N-H group, and a moderately polar ethyl ester group. This combination makes the compound soluble in a range of polar organic solvents.

  • The sulfoxide and N-H groups promote solubility in protic solvents like ethanol and methanol, as well as polar aprotic solvents like ethyl acetate and acetone.

  • The ethyl ester and the hydrocarbon backbone provide some solubility in less polar solvents like dichloromethane.

  • The compound is generally insoluble in non-polar solvents like hexanes or petroleum ether. This insolubility is crucial for techniques like anti-solvent precipitation and selecting solvent systems for chromatography and recrystallization.

Q3: What are the likely impurities from its synthesis that I should be trying to remove?

A3: Common impurities depend on the synthetic route but often include:

  • Unreacted Starting Materials: Such as the parent ethyl 1,4-thiazinane-3-carboxylate.

  • Over-oxidized Product: Ethyl 1,1-dioxo-1,4-thiazinane-3-carboxylate (the corresponding sulfone). This is a very common side-product if the oxidation conditions are not carefully controlled.

  • Solvent Residues: From the reaction and work-up steps.

  • Reagent Byproducts: Salts or decomposed oxidizing agents.

The sulfone byproduct is often more polar than the desired sulfoxide and can typically be separated using silica gel chromatography.

Q4: How can I assess the purity of my final product?

A4: A multi-pronged approach is recommended to confirm purity:

  • Thin-Layer Chromatography (TLC): An essential in-process check. A single spot in multiple solvent systems is a good preliminary indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure and identifying organic impurities. A clean spectrum is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[2]

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can present challenges. This guide provides solutions to common problems encountered when crystallizing Ethyl 1-oxo-1,4-thiazinane-3-carboxylate.

Problem 1: The Compound "Oils Out" Instead of Crystallizing

Cause: This occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of dissolved impurities significantly depresses the melting point.[3][4]

Solutions:

  • Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the solution's saturation. Allow this less saturated solution to cool more slowly.[3][4]

  • Lower the Solvent Boiling Point: The chosen solvent's boiling point may be too high. Switch to a single solvent with a lower boiling point or use a binary solvent system where the "good" solvent has a lower boiling point.

  • Slow Down the Cooling Process: Rapid cooling encourages oiling. After heating, leave the flask on a cooling hotplate or insulate it with glass wool to ensure a very gradual temperature drop. This gives the molecules more time to arrange into an ordered crystal lattice.[4]

Problem 2: No Crystals Form Upon Cooling

Cause: The solution is likely not supersaturated, meaning either too much solvent was used initially or the compound has higher than expected solubility in the cold solvent.[4][5]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[4][5]

    • Seed Crystals: If available, add a tiny crystal of the pure compound to the cooled solution. This provides a template for further crystallization.[5]

  • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. Be careful not to reduce the volume too much, which could cause the product to crash out impurely.[4][5]

  • Cool to a Lower Temperature: If crystals haven't formed at room temperature, place the flask in an ice-water bath, and if necessary, a freezer.[3]

Problem 3: Very Low Yield After Recrystallization

Cause: This is one of the most common issues and typically results from using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even when cold.[3][5]

Solutions:

  • Minimize Hot Solvent: During the dissolution step, add the hot solvent in small portions, just enough to fully dissolve the compound. Using the absolute minimum amount is critical for maximizing yield.[3]

  • Thorough Cooling: Ensure the flask is left in an ice bath for at least 30 minutes to maximize precipitation before filtration.[3]

  • Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. Concentrate the mother liquor by about half its volume using a rotary evaporator and cool it again to obtain a second, often less pure, crop of crystals.[3]

  • Re-evaluate the Solvent System: The ideal solvent should have very high solubility for the compound when hot and very low solubility when cold. If your yield is consistently low, the chosen solvent is likely suboptimal.

Recrystallization Troubleshooting Flowchart

Recrystallization_Troubleshooting start Crude Product Dissolved in Hot Solvent & Cooled q1 Did Crystals Form? start->q1 oiling_out Problem: Compound Oiled Out q1->oiling_out No, an oil formed no_crystals Problem: No Crystals Formed q1->no_crystals No, solution is clear success Success: Collect Crystals by Vacuum Filtration q1->success Yes sol_oil_1 Re-heat to dissolve oil oiling_out->sol_oil_1 sol_no_xtal_1 Induce Crystallization: - Scratch flask with glass rod - Add seed crystal no_crystals->sol_no_xtal_1 sol_oil_2 Add 5-10% more hot solvent sol_oil_1->sol_oil_2 sol_oil_3 Cool solution very slowly sol_oil_2->sol_oil_3 sol_oil_3->start q2 Crystals Formed? sol_no_xtal_1->q2 q2->success Yes sol_no_xtal_2 Reduce solvent volume (boil off excess) q2->sol_no_xtal_2 No sol_no_xtal_2->start

Caption: A flowchart for troubleshooting common recrystallization problems.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to remove significant impurities from the crude reaction mixture.

Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio until the desired compound has an Rf value of approximately 0.3.[1] A small amount of methanol (1-5%) can be added to the ethyl acetate for more polar impurities.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent (the less polar component, e.g., hexanes). Pack the column evenly to avoid cracks, which lead to poor separation.

  • Sample Loading: Dissolve the crude Ethyl 1-oxo-1,4-thiazinane-3-carboxylate in a minimal amount of dichloromethane or the eluent mixture. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the determined solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified, semi-pure product, which can then be recrystallized.

Protocol 2: Recrystallization from a Binary Solvent System

This protocol is ideal for achieving high purity when a single perfect solvent cannot be found. A common and effective system for this compound is Ethanol/Water or Ethyl Acetate/Hexanes .

Methodology:

  • Solvent Selection: Choose a "good" solvent in which the compound is highly soluble (e.g., Ethanol) and a "poor" or "anti-solvent" in which it is insoluble (e.g., Water).

  • Dissolution: Place the semi-pure compound in an Erlenmeyer flask. Heat the "good" solvent (Ethanol) and add the minimum amount required to completely dissolve the solid at or near the boiling point.[6]

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (Water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-clarification: Add a few more drops of the hot "good" solvent (Ethanol) until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maximizing Yield: Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[3]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent mixture (the same ratio used for crystallization) to remove any residual soluble impurities.[6]

  • Drying: Dry the crystals thoroughly, either on the filter under vacuum or in a vacuum oven at a mild temperature, to remove all solvent residues.

Solvent Selection Diagram

Solvent_Selection start Select Potential Solvents (e.g., Ethanol, Acetone, Ethyl Acetate, Water, Hexanes) test_solubility Test Solubility of Compound: 1. In cold solvent 2. In hot solvent start->test_solubility q_cold Soluble in cold solvent? test_solubility->q_cold q_hot Insoluble in hot solvent? q_cold->q_hot No reject_cold Reject Solvent (High loss of yield) q_cold->reject_cold Yes reject_hot Reject as single solvent (Cannot dissolve compound) q_hot->reject_hot Yes good_candidate Good Candidate for Single-Solvent Recrystallization q_hot->good_candidate No binary_system Consider for Binary System: - Use as 'Good' Solvent (if soluble hot & cold) - Use as 'Poor' Solvent (if insoluble hot & cold) reject_cold->binary_system reject_hot->binary_system

Caption: A decision-making workflow for selecting a suitable recrystallization solvent.

Data Summary: Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water 10080.1Excellent "poor" solvent for many organics. Use deionized.
Ethanol 7824.5Good general-purpose polar protic solvent. Often used with water.
Methanol 6532.7More polar than ethanol, lower boiling point.
Ethyl Acetate 776.0Good mid-polarity solvent. Often paired with hexanes.
Acetone 5620.7Strong polar aprotic solvent, low boiling point can be an issue.
Dichloromethane 409.1Volatile, good for dissolving many organics. Use with care.
Hexanes ~691.9Excellent non-polar "poor" solvent for precipitating polar compounds.

References

  • Abdel-Wahab, B. F., et al. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(23), 5617. Available from: [Link]

  • Móricz, A., et al. (2023). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 28(23), 7895. Available from: [Link]

  • Various Authors. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved March 26, 2026, from [Link]

  • Various Authors. (n.d.). Synthesis of 1,4-thiazine derivatives. ResearchGate. Retrieved March 26, 2026, from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved March 26, 2026, from [Link]

  • RSC Advances. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Royal Society of Chemistry. Available from: [Link]

  • Various Authors. (2025). (PDF) Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. ResearchGate. Retrieved March 26, 2026, from [Link]

  • Ukrinchuk, I. H., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(6), 1329. Available from: [Link]

  • Product Class 12: 1,3,4-Thiadiazoles. (n.d.). Science of Synthesis. Retrieved March 26, 2026, from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available from: [Link]

  • Tan, Y. X., et al. (2020). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 5(2), x200155. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial screening of some 1,3- thiazines. JOCPR. Retrieved March 26, 2026, from [Link]

  • Ahmed, S. A., & Adnan, S. N. (2022). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Schiff bases Derived from Benzimidazole Acetic Acid Hydrazide and Study of Their Biological Activity. Rafidain Journal of Science, 31(2), 52-66. Available from: [Link]

  • Baryala, Y., et al. (2018). Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate. IUCrData, 3, x180887. Available from: [Link]

  • Forgács, A., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1205-1215. Available from: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Letters in Applied NanoBioScience, 11(3), 3881-3893. Available from: [Link]

  • Forschungszentrum Jülich. (n.d.). Evaluation of Multidentate Ligands Derived from Ethyl 1,2,4-triazine-3-carboxylate Building Blocks as Potential An. Retrieved March 26, 2026, from [Link]

  • Various Authors. (n.d.). (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. Retrieved March 26, 2026, from [Link]

  • Głowacki, R., et al. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 27(2), 379. Available from: [Link]

  • Móricz, A., et al. (2023). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 28(23), 7895. Available from: [Link]

  • Various Authors. (n.d.). ChemInform Abstract: Efficient Synthesis of Ethyl 3-Alkyl-4-oxo-2-thioxo-1,3-thiazolane-5-carboxylates from the Reaction of Carbon Disulfide and Primary Amines in the Presence of Diethyl 2-Chloromalonate. ResearchGate. Retrieved March 26, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(23), 5617. Available from: [Link]

Sources

Optimization

Resolving chiral separation issues for Ethyl 1-oxo-1,4-thiazinane-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in chiral chromatography, I have designed this guide to address the specific stereochemical and chromatographic complexities of Ethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in chiral chromatography, I have designed this guide to address the specific stereochemical and chromatographic complexities of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate .

This molecule presents a unique separation challenge: it contains two distinct chiral centers—a stereogenic sulfoxide group at position 1 and a chiral carbon at position 3. Consequently, the compound exists as a mixture of four stereoisomers (two pairs of diastereomers: cis and trans, each comprising two enantiomers). Furthermore, the presence of a basic secondary amine within the thiazinane ring and a highly polar sulfoxide group creates competing retention mechanisms on standard stationary phases.

Below is our in-depth mechanistic guide, troubleshooting FAQ, and validated protocol matrix to help you achieve baseline resolution for all four isomers.

I. Stereochemical Workflow & Strategy

Attempting to resolve all four stereoisomers in a single chiral run often leads to co-elution and broad peaks. The most scientifically robust approach is a two-dimensional separation strategy : first isolating the diastereomeric pairs using achiral chromatography, followed by enantiomeric resolution on a Chiral Stationary Phase (CSP).

G Racemate Ethyl 1-oxo-1,4-thiazinane-3-carboxylate (Mixture of 4 Stereoisomers) DiaSep Step 1: Diastereomeric Separation (Achiral Phase: Silica or C18) Racemate->DiaSep CisPair Cis-Diastereomer Pair (Racemic) DiaSep->CisPair TransPair Trans-Diastereomer Pair (Racemic) DiaSep->TransPair EnantSep1 Step 2a: Chiral HPLC (e.g., Amylose CSP + 0.1% DEA) CisPair->EnantSep1 EnantSep2 Step 2b: Chiral HPLC (e.g., Amylose CSP + 0.1% DEA) TransPair->EnantSep2 Iso1 Isomer 1 (1R, 3R) EnantSep1->Iso1 Iso2 Isomer 2 (1S, 3S) EnantSep1->Iso2 Iso3 Isomer 3 (1R, 3S) EnantSep2->Iso3 Iso4 Isomer 4 (1S, 3R) EnantSep2->Iso4

Workflow for the complete stereoisomeric resolution of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate.

II. Mechanistic Troubleshooting FAQs

Q1: Why am I observing severe peak tailing and irreversible adsorption on my polysaccharide chiral column? The Causality: Ethyl 1-oxo-1,4-thiazinane-3-carboxylate contains a secondary amine in its ring structure. This basic nitrogen interacts strongly with residual acidic silanol groups on the silica gel support of the CSP, causing secondary retention mechanisms that manifest as severe tailing. The Solution: You must introduce a basic modifier to the mobile phase. Adding 0.1% Diethylamine (DEA) or Triethylamine (TEA) competitively binds to the active silanol sites, masking them from the thiazinane amine[1]. This ensures that the primary interaction remains between the analyte and the chiral selector, restoring sharp peak shapes.

Q2: My enantiomers are co-eluting on a Chiralpak AD-H column using Hexane/Isopropanol. How can I improve the resolution (Rs)? The Causality: Chiral recognition of sulfoxides on amylose-based CSPs is dominantly governed by hydrogen bonding between the sulfoxide oxygen (H-bond acceptor) and the carbamate NH groups (H-bond donor) of the stationary phase[2]. Isopropanol (IPA) is a bulky alcohol that can sterically hinder optimal hydrogen bond formation or compete too aggressively for H-bond sites. The Solution: Switch your organic modifier from Isopropanol to Ethanol (EtOH). Ethanol is less sterically hindered and has been empirically proven to be more favorable for the separation of chiral sulfoxides on Chiralpak AD-H, often completely reversing or resolving co-eluting peaks[3].

Q3: Is there a risk of stereochemical inversion of the sulfoxide group during my separation? The Causality: Unlike amines, which undergo rapid pyramidal inversion at room temperature, sulfoxides are generally configurationally stable due to a high energy barrier to inversion (approx. 35–40 kcal/mol). However, scalemic samples of chiral sulfoxides can be susceptible to the Self-Disproportionation of Enantiomers (SDE) phenomenon during physicochemical processes, or thermal inversion if exposed to excessive heat[4]. The Solution: Maintain your column compartment at a strictly controlled 20°C to 25°C. Avoid preparative evaporation steps using high-heat rotary evaporation (>40°C) post-separation to preserve the absolute configuration of the isolated isomers.

III. Validated Experimental Protocols

To ensure a self-validating system, the following protocol isolates the variables of diastereomeric and enantiomeric separation.

Phase 1: Achiral Diastereomeric Resolution

Objective: Separate the cis-pair from the trans-pair to simplify the chiral chromatogram.

  • System Prep: Purge an HPLC system with Hexane/Ethyl Acetate (70:30 v/v).

  • Column: Install an achiral bare silica column (e.g., Zorbax SIL, 5 µm, 4.6 x 250 mm).

  • Sample Prep: Dissolve the racemic mixture in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Execution: Inject 10 µL at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Validation: You should observe two distinct peaks (typically Rs > 2.0). Collect these fractions separately; these are your isolated cis and trans racemic pairs.

Phase 2: Chiral Enantiomeric Resolution

Objective: Resolve the enantiomers within the isolated diastereomeric fractions.

  • System Prep: Flush the system thoroughly with Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v). Critical: Ensure no acidic modifiers from previous runs remain, as they will neutralize the DEA.

  • Column: Install a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm).

  • Execution: Inject 10 µL of the isolated cis-pair (from Phase 1) at a flow rate of 1.0 mL/min, temperature 25°C.

  • Validation: Calculate the tailing factor (Tf). A self-validating run will yield a Tf < 1.2. If Tf > 1.5, increase DEA concentration to 0.2%. Repeat the process for the trans-pair.

IV. Quantitative Data & Parameter Matrix

The following table summarizes the expected chromatographic behavior based on mobile phase and column selection. Use this matrix to adjust your method if your initial system suitability criteria are not met.

Separation TargetStationary PhaseMobile Phase CompositionModifierExpected Outcome / Resolution (Rs)
Diastereomers (cis/trans)Achiral Silica (5 µm)Hexane / EtOAc (70:30)NoneBaseline resolution of cis/trans pairs (Rs > 2.0).
Enantiomers (cis pair)Chiralpak AD-H (5 µm)Hexane / EtOH (80:20)0.1% DEARs > 1.5, sharp peaks (Tailing factor < 1.2).
Enantiomers (trans pair)Chiralpak AD-H (5 µm)Hexane / EtOH (80:20)0.1% DEARs > 1.5, sharp peaks (Tailing factor < 1.2).
Alternative Chiral Screen Chiralcel OD-H (5 µm)Hexane / IPA (85:15)0.1% TEARs > 1.2, alternative elution order; broader peaks.

V. References

  • Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. MDPI. Available at:[Link]

  • Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews (RSC Publishing). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Purity of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate Batches for Pharmaceutical Research and Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For researche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For researchers and drug development professionals working with novel heterocyclic compounds such as Ethyl 1-oxo-1,4-thiazinane-3-carboxylate, a robust and validated analytical method for purity assessment is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose, grounded in scientific principles and regulatory expectations.

The Criticality of Purity for Ethyl 1-oxo-1,4-thiazinane-3-carboxylate

Ethyl 1-oxo-1,4-thiazinane-3-carboxylate is a sulfur and nitrogen-containing heterocyclic compound, a class of molecules frequently explored in medicinal chemistry for their diverse biological activities.[1][2][3] Impurities, which can arise from starting materials, intermediates, or degradation products, may possess their own pharmacological or toxicological profiles, potentially impacting the safety and efficacy of the final drug product. Therefore, a highly sensitive and specific analytical method is required to ensure the purity of each batch.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a wide range of analytes.[4] For a moderately polar compound like Ethyl 1-oxo-1,4-thiazinane-3-carboxylate, RP-HPLC offers an excellent balance of retention and separation from potential impurities.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

The following protocol is a robust starting point for the analysis of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate, designed to be stability-indicating as per the International Council for Harmonisation (ICH) guidelines.[5][6]

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Gradient HPLC with UV/Vis or PDA DetectorA gradient system is recommended to ensure the elution of any potential impurities with a wide range of polarities. A Photodiode Array (PDA) detector is advantageous for peak purity analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA C18 column provides a good balance of hydrophobicity for retaining the analyte and allowing for separation from more polar or less polar impurities.[7]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that helps to control the pH and improve peak shape for ionizable compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA gradient elution ensures that both polar and non-polar impurities are eluted from the column, providing a comprehensive impurity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.[8]
Detection Wavelength 210 nmSaturated heterocyclic compounds containing sulfur and nitrogen often exhibit UV absorbance at lower wavelengths.[9] A preliminary UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 10 µLA standard injection volume.
Diluent Acetonitrile:Water (50:50, v/v)The diluent should be miscible with the mobile phase and effectively dissolve the sample.

2. Sample and Standard Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the test batch and dissolve in 100 mL of diluent.

3. System Suitability:

Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Workflow for HPLC Purity Validation

Caption: Workflow for HPLC purity determination of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate.

Method Validation: Ensuring Trustworthiness

A self-validating system is one where the analytical results are demonstrably reliable. This is achieved through a comprehensive method validation process as outlined in the ICH Q2(R1) guideline.[10][11]

Logical Flow of HPLC Method Validation

MethodValidation MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity (Forced Degradation) ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy (% Recovery) ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidatedMethod Validated Method for Routine Use Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: Logical flow of the HPLC method validation process.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, and light) to show that the method can separate the main peak from any degradation products.[5][12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the nominal sample concentration. A correlation coefficient (r²) of ≥ 0.999 is generally expected.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Comparative Analysis of Analytical Technologies

While HPLC is the workhorse for purity analysis, other techniques offer distinct advantages and can be considered as alternatives or complementary methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Gas Chromatography (GC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but utilizes smaller particle size columns (sub-2 µm) and higher pressures.[10][13]Separation based on the partitioning of volatile compounds between a gaseous mobile phase and a solid or liquid stationary phase.[12]
Speed Moderate (typically 15-45 minutes per run).Fast (typically 1-10 minutes per run).[14]Fast, but sample preparation (derivatization) can be time-consuming.
Resolution GoodExcellent, allows for better separation of closely eluting impurities.[11]Excellent for volatile compounds.
Sensitivity GoodExcellent, narrower peaks lead to higher sensitivity.[15]Excellent, especially with sensitive detectors like FID or MS.
Sample Compatibility Wide range of non-volatile and thermally labile compounds.Same as HPLC.Volatile or semi-volatile compounds. Non-volatile compounds require chemical derivatization to increase their volatility.[16][17]
Instrumentation Cost ModerateHighModerate to High
Solvent Consumption HighLowVery Low
Best For... Routine quality control, well-established methods.High-throughput screening, complex impurity profiling, and when higher sensitivity is required.Analysis of residual solvents or volatile impurities. Can be used for non-volatile compounds after derivatization.

Data Presentation: A Comparative Analysis of Three Batches

The following table presents hypothetical data from the analysis of three different batches of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate using the validated HPLC method.

Batch IDPurity by Area %Impurity 1 (RT 5.2 min)Impurity 2 (RT 12.8 min)Total Impurities
ETZ-2026-001 99.85%0.05%0.10%0.15%
ETZ-2026-002 99.52%0.18%0.30%0.48%
ETZ-2026-003 99.91%Not Detected0.09%0.09%

This data clearly shows the variability between batches and highlights the importance of a validated method for accurate purity assessment.

Troubleshooting Common HPLC Issues

Even with a robust method, issues can arise. Here is a guide to troubleshooting common problems.[6][8][18][19][20]

IssuePotential Cause(s)Corrective Action(s)
High Backpressure Blockage in the system (e.g., column frit, tubing, guard column).- Replace the in-line filter and guard column. - Back-flush the column with a strong solvent. - Check for blockages in the tubing.
Peak Tailing - Secondary interactions with the stationary phase (silanol activity). - Column overload. - Dead volume in the system.- Adjust mobile phase pH. - Use a high-purity silica column. - Reduce sample concentration or injection volume. - Check and tighten all fittings.
Baseline Noise or Drift - Air bubbles in the pump or detector. - Contaminated mobile phase or detector cell. - Leaks in the system.- Degas the mobile phase. - Purge the pump. - Flush the system with a strong solvent. - Check for loose fittings.
Inconsistent Retention Times - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Pump malfunction.- Use a column oven. - Prepare fresh mobile phase. - Check pump performance and for leaks.

Conclusion and Recommendations

For the routine purity validation of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate batches, a well-validated RP-HPLC method is the most suitable approach, offering a balance of performance, cost, and reliability. The method presented in this guide provides a solid foundation for development and validation.

For high-throughput environments or when dealing with complex impurity profiles, transitioning to a UPLC method can offer significant advantages in terms of speed and resolution. Gas Chromatography should be considered as a complementary technique, particularly for the analysis of residual solvents, but would require a separate derivatization step for the analysis of the main compound and its non-volatile impurities.

Ultimately, the choice of analytical technique should be based on a thorough risk assessment and the specific requirements of the drug development program. A commitment to rigorous method validation is non-negotiable to ensure the quality, safety, and efficacy of the final pharmaceutical product.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • Alispharm. UPLC vs HPLC: what is the difference?. Published October 11, 2023.
  • Journal of Global Pharma Technology. Prospects of UPLC in Pharmaceutical Analysis over HPLC. 2022;14(1):1-6.
  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Published May 23, 2025.
  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • BenchChem. HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison. 2025.
  • MedCrave. Forced degradation studies. Published December 14, 2016.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • alwsci. Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. Published January 21, 2025.
  • BenchChem.
  • Agilent Technologies. HPLC Troubleshooting Guide.
  • PharmaInfo.
  • International Journal of Pharmaceutical Sciences Review and Research. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. 2021;69(1):1-11.
  • Phenomenex. HPLC Troubleshooting Guide.
  • ResearchGate. (PDF) Synthesis A New Bis Oxazine and Thiazine Derivatives and Study Their Biological Activities.
  • ResolveMass Laboratories Inc. How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Published December 19, 2025.
  • Asian Journal of Pharmaceutical and Applied Chemistry. Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. 2018;7(3):1-5.
  • Indian Journal of Pharmaceutical Education and Research. Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. 2017;51(4S):S649-S657.
  • ResearchGate. (PDF) Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Agilent Technologies.
  • Semantic Scholar.
  • Beilstein Journal of Organic Chemistry.
  • Acta Scientific.
  • Insights.bio. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Published April 8, 2020.
  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • PubMed.
  • PubMed. Physicochemical properties and photodynamic activity of novel derivatives of triarylmethane and thiazine. 2013;21(8):3243-51.
  • Defense Technical Information Center. Ultraviolet Spectra of Heteroorganic Compounds. 1971.
  • ResearchGate.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • MDPI. The Significant Contribution of Polycyclic Aromatic Nitrogen Heterocycles to Light Absorption in the Winter North China Plain. 2023;16(11):3989.
  • Waters Corporation.
  • ResearchGate.
  • Journal of Applied Pharmaceutical Science.
  • MDPI.
  • SIELC Technologies. N-Acetyl-S-(3-hydroxypropyl)-L-cysteine. Published September 8, 2023.
  • ResearchGate. (PDF) A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media.
  • National Institutes of Health.
  • Semantic Scholar. The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties.
  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. 2021;5(6):250-259.
  • MDPI. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. 2025;26(23):11543.
  • National Institutes of Health. Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells.
  • DigitalCommons@UMaine. Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines.
  • Science Primary Literature.
  • Journal of the American Chemical Society. The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. I. Compounds Containing the Sulfide Function. 1954;76(19):4997-5000.

Sources

Comparative

Ethyl 1-oxo-1,4-thiazinane-3-carboxylate compared to other cyclic sulfoxides

An In-Depth Comparative Guide to Ethyl 1-oxo-1,4-thiazinane-3-carboxylate and Other Cyclic Sulfoxides in Modern Drug Discovery Authored by a Senior Application Scientist In the landscape of modern medicinal chemistry, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Ethyl 1-oxo-1,4-thiazinane-3-carboxylate and Other Cyclic Sulfoxides in Modern Drug Discovery

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups to modulate physicochemical and pharmacological properties is paramount. Among these, the cyclic sulfoxide moiety has emerged as a valuable, albeit nuanced, pharmacophore. Its unique stereochemical and electronic features offer a compelling toolkit for the seasoned drug designer. This guide provides a detailed comparative analysis of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate, a representative heterocyclic sulfoxide, against other cyclic sulfoxides, offering field-proven insights and experimental context for researchers, scientists, and drug development professionals.

The sulfoxide functional group is characterized by a sulfur atom bonded to two carbon atoms and one oxygen atom, with a lone pair of electrons completing a tetrahedral geometry around the sulfur.[1] This arrangement makes the sulfur atom a stereogenic center when the two carbon substituents are different, leading to stable, chiral enantiomers.[1][2] The energy barrier for the inversion of this stereocenter is substantial, preventing racemization at room temperature.[2] This inherent and stable chirality, combined with the sulfoxide's polarity and ability to act as a hydrogen bond acceptor, makes it a powerful tool in designing molecules with specific three-dimensional conformations and improved drug-like properties.[2][3]

This guide will dissect the synthesis, stereochemistry, reactivity, and therapeutic potential of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate, placing it in context with other relevant cyclic sulfoxides to illuminate its potential as a scaffold in drug discovery.

Comparative Physicochemical and Stereochemical Landscape

The introduction of a sulfoxide into a cyclic system imparts significant conformational and physicochemical changes. The sulfur center becomes pyramidal, and the S=O bond can exist in either an axial or equatorial position, leading to distinct diastereomers with different properties.[4] The polarity of the sulfoxide group often enhances aqueous solubility and can improve a molecule's ADME (absorption, distribution, metabolism, and excretion) profile.[3]

Below is a comparative table of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate and other representative cyclic sulfur-containing heterocycles. The comparators were chosen to highlight the incremental effects of oxidation state (sulfide vs. sulfoxide vs. sulfone) and ring structure.

Table 1: Comparative Physicochemical Properties

CompoundStructureMolecular Weight ( g/mol )Key Features & Rationale for Comparison
Ethyl 1,4-thiazinane-3-carboxylateNot available~175.24The unoxidized sulfide precursor. Serves as a baseline for understanding the impact of oxidation on the scaffold's properties.
Ethyl 1-oxo-1,4-thiazinane-3-carboxylate Not available~191.24 The focus of this guide. A chiral, polar scaffold combining the features of a 1,4-thiazinane ring with a sulfoxide.
Ethyl 1,1-dioxo-1,4-thiazinane-3-carboxylateNot available~207.24The corresponding sulfone. Highlights differences in polarity, hydrogen bonding capacity (sulfone is only an H-bond acceptor), and geometry compared to the sulfoxide.[3]
Thiane 1-oxideNot available~118.20A simple, well-studied cyclic sulfoxide. Provides a fundamental reference for the stereochemical and reactive properties of the sulfoxide group in a six-membered ring.[4]
BI 1015550 (Clinical Candidate)Not available~478.53A pharmaceutically relevant chiral cyclic sulfoxide, demonstrating the successful application of this moiety in a drug candidate for idiopathic pulmonary fibrosis.[5]

The stereochemistry of the sulfoxide is critical. For instance, in substituted thiane 1-oxides, chlorination reactions have shown that the stereochemical outcome is highly dependent on the conformation of the ring and the orientation of the sulfinyl oxygen.[4] Such stereocontrol is a recurring theme and a critical consideration in the synthesis and application of these compounds.

Synthesis of Cyclic Sulfoxides: A Methodological Overview

The most direct route to cyclic sulfoxides is the controlled oxidation of the parent cyclic sulfide. This transformation, while conceptually simple, requires careful selection of reagents to prevent over-oxidation to the corresponding sulfone, a common and often undesired side reaction.[3] For applications in drug discovery, achieving high enantioselectivity is frequently a primary goal, necessitating the use of asymmetric oxidation methods.[5][6]

Key Synthetic Approaches:
  • Selective Oxidation: Reagents like sodium metaperiodate (NaIO₄) or hydrogen peroxide (H₂O₂) under controlled conditions are commonly used. The challenge lies in stopping the reaction at the sulfoxide stage.

  • Asymmetric Catalysis: A more advanced approach involves using a chiral catalyst to selectively oxidize one enantiotopic face of the sulfide sulfur atom. Systems based on vanadium, titanium, or molybdenum complexes with chiral ligands have proven effective.[5][7] A recently developed method utilizes a bisguanidinium peroxomolybdate ion-pairing catalyst, which allows for highly enantioselective oxidation of various cyclic sulfides under mild, sustainable conditions.[5]

Experimental Protocol: Synthesis of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate

This protocol describes a standard, non-asymmetric oxidation. The development of an asymmetric variant would be a logical next step for any drug discovery program.

Step 1: Dissolution of Starting Material

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 1,4-thiazinane-3-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C.

Step 2: Reagent Preparation

  • In a separate beaker, prepare a solution of sodium metaperiodate (NaIO₄) (1.1 eq) in deionized water.

Step 3: Controlled Oxidation

  • Slowly add the NaIO₄ solution dropwise to the stirred solution of the sulfide over 30-60 minutes, maintaining the temperature at 0 °C. The causality here is critical: slow addition and low temperature are essential to dissipate heat from the exothermic oxidation and minimize the risk of over-oxidation to the sulfone.

Step 4: Reaction Monitoring

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The sulfoxide product should have a lower Rf value (be more polar) than the starting sulfide.

Step 5: Work-up and Isolation

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Filter the mixture to remove the inorganic precipitate (sodium iodate).

  • Extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude product by column chromatography on silica gel to yield the pure Ethyl 1-oxo-1,4-thiazinane-3-carboxylate.

Below is a visualization of this experimental workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Sulfide in Methanol (0 °C) C Slow, Dropwise Addition of NaIO4 to Sulfide A->C B Prepare aq. NaIO4 Solution B->C D Monitor by TLC/LC-MS C->D E Quench & Filter D->E Reaction Complete F Extract with DCM E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Ethyl 1-oxo-1,4- thiazinane-3-carboxylate H->I G cluster_lead Lead Molecule cluster_issues Identified Issues cluster_strategy Bioisosteric Replacement cluster_improved Improved Candidate Lead Lead Compound with Ketone Moiety (C=O) Issues Poor Solubility Metabolic Liability Lead->Issues Strategy Replace Ketone (C=O) with Sulfoxide (S=O) Issues->Strategy Improved New Candidate with Sulfoxide Moiety Strategy->Improved Props Improved Solubility Altered Metabolism Retained Potency Improved->Props

Caption: Bioisosteric Replacement Strategy in Drug Design.

Comparative Applications:
  • Ethyl 1-oxo-1,4-thiazinane-3-carboxylate: While specific data is limited, the combination of the biologically active thiazinane nucleus [8][9]with the chiral sulfoxide suggests potential in areas like antibacterials (mimicking aspects of cephem antibiotics) [10]or as a constrained amino acid analogue for targeting proteases or transporters.

  • Thiane-based Sulfoxides: These simpler scaffolds have been used extensively in fundamental stereochemical studies [4]and as chiral auxiliaries in asymmetric synthesis. [11]* BI 1015550: This phosphodiesterase 4 (PDE4) inhibitor candidate is a prime example of a complex cyclic sulfoxide designed for a specific therapeutic target. [5]The sulfoxide moiety is crucial for its activity and overall property profile. Its development underscores the pharmaceutical industry's interest in this functional group. [5]

Conclusion and Future Outlook

Ethyl 1-oxo-1,4-thiazinane-3-carboxylate represents a versatile yet underexplored scaffold for drug discovery. It combines the rich pharmacological heritage of thiazinane derivatives with the unique and powerful features of the cyclic sulfoxide. [8][10]Its comparison with simpler cyclic sulfoxides like thiane 1-oxide and advanced clinical candidates like BI 1015550 reveals a clear trajectory for its potential application.

The key advantages lie in its inherent chirality, increased polarity over its sulfide precursor, and its potential for diverse functionalization at the nitrogen and ester positions. Future research should focus on developing efficient, stereoselective syntheses of this compound and its analogues. Subsequent screening in relevant biological assays, guided by the known activities of the thiazinane class, could unlock its potential as a starting point for novel therapeutic agents. The strategic application of this scaffold, leveraging the principles of bioisosterism and stereochemical control, holds significant promise for the development of next-generation therapeutics.

References

  • A Review on Biological Activities of Thiazine Derivatives. (2014). International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Yamagishi, F. G., Rayner, D. R., Zwicker, E. T., & Cram, D. J. (1973). Stereochemistry of sulfur compounds. V. Stereochemical reaction cycles that involve cyclic sulfoxides, sulfimides, and sulfoximides. Journal of the American Chemical Society, 95(6), 1916–1924. Available at: [Link]

  • Badshah, S., & Naeem, A. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1054. Available at: [Link]

  • Asif, M. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences, 7(9), 434-453. Available at: [Link]

  • Simerpreet, & Cannoo Singh Damanjit. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 4(6), 189-200. Available at: [Link]

  • Thiazine: Synthesis and Biological Activity. (2025). ResearchGate. Available at: [Link]

  • Iriuchijima, S., Ishibashi, M., & Tsuchihashi, G. (1973). Stereochemical Studies on the Halogenation of Sulfoxides. I. The Chlorination of Cyclic Sulfoxides. Bulletin of the Chemical Society of Japan, 46(3), 921-927. Available at: [Link]

  • Wang, Z., et al. (2024). Asymmetric and Sustainable Synthesis of Cyclic Sulfoxides with Low Loading of Bisguanidinium Peroxomolybdate Ion-Pairing Catalyst. ACS Sustainable Chemistry & Engineering, 12(8), 2955–2964. Available at: [Link]

  • Cyclic sulfoxides and sulfones in drug design. (2020). ResearchGate. Available at: [Link]

  • Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Wisconsin-Madison Chemistry Publication. Available at: [Link]

  • Sulfoxide - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Cram, D. J., et al. (1967). Stereochemistry of sulfur compounds. I. Stereochemical reaction cycles involving an open chain sulfoxide, sulfimide, and sulfoximide. Journal of the American Chemical Society, 89(1), 14–26. Available at: [Link]

  • Cyclic sulfoxides as chiral auxiliaries in asymmetric synthesis. (n.d.). ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Chiral Sulfoxides. (2000). Wiley-VCH. Available at: [Link]

  • Asymmetric and Sustainable Synthesis of Cyclic Sulfoxides with Low Loading of Bisguanidinium Peroxomolybdate Ion-Pairing Catalyst. (2024). ACS Publications. Available at: [Link]

  • Cyclic sulfoxides and sulfones in drug design. (n.d.). Scilit. Available at: [Link]

Sources

Validation

Benchmarking Ethyl 1-oxo-1,4-thiazinane-3-carboxylate in Organic Synthesis: A Comparative Guide to Thiazinane Building Blocks

As medicinal chemistry pivots toward highly functionalized, sp³-rich scaffolds to escape "flatland," the strategic use of saturated heterocycles has become paramount. Among these, Ethyl 1-oxo-1,4-thiazinane-3-carboxylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemistry pivots toward highly functionalized, sp³-rich scaffolds to escape "flatland," the strategic use of saturated heterocycles has become paramount. Among these, Ethyl 1-oxo-1,4-thiazinane-3-carboxylate (commonly referred to as ethyl thiomorpholine-3-carboxylate 1-oxide) has emerged as a highly versatile building block[1].

As a Senior Application Scientist, I frequently see drug discovery programs struggle with the pharmacokinetic liabilities of traditional morpholine or piperazine rings—specifically regarding hERG toxicity, metabolic clearance, and suboptimal lipophilicity. This guide objectively benchmarks the sulfoxide derivative against its unoxidized (sulfide) and over-oxidized (sulfone) counterparts, providing the mechanistic causality and self-validating protocols necessary to seamlessly integrate this scaffold into your synthetic pipelines.

The Thiazinane Oxidation State Continuum: A Comparative Benchmark

The true utility of the thiazinane scaffold lies in the ability to precisely tune its physicochemical properties by modulating the oxidation state of the sulfur atom[2]. When benchmarking Ethyl 1-oxo-1,4-thiazinane-3-carboxylate, it must be evaluated within the context of its structural analogs:

  • The Sulfide: Ethyl 1,4-thiazinane-3-carboxylate (Oxidation State 0)

  • The Sulfoxide: Ethyl 1-oxo-1,4-thiazinane-3-carboxylate (Oxidation State +1)

  • The Sulfone: Ethyl 1,1-dioxo-1,4-thiazinane-3-carboxylate (Oxidation State +2)

Table 1: Physicochemical and Reactivity Benchmarks
PropertySulfide (Unoxidized)Sulfoxide (Ethyl 1-oxo-...)Sulfone (Fully Oxidized)
Sulfur Oxidation State 0+1+2
Hydrogen Bond Acceptors 2 (Ester only)3 (Ester + S=O)4 (Ester + SO₂)
Relative Lipophilicity (LogP) HighIntermediateLow
Nitrogen Basicity (pKa) HighestIntermediateLowest (Strong e⁻ withdrawal)
Stereocenters 1 (C3 carbon)2 (C3 carbon + Chiral Sulfur)1 (C3 carbon)
Metabolic Stability Low (Prone to CYP oxidation)HighVery High
Primary Medicinal Use Case Lipophilic hinge-binderTunable bioisostere, Diastereomeric SARHighly polar morpholine replacement
Mechanistic Causality in SAR

Why choose the sulfoxide over the sulfone or sulfide? The introduction of the S=O motif provides a unique hydrogen-bond acceptor without the extreme electron-withdrawing effect and steric bulk of a sulfone group. Furthermore, the sulfoxide introduces a chiral center at the sulfur atom . This allows medicinal chemists to separate diastereomers, probing distinct vectors within an enzyme's active site. This exact strategy has been successfully deployed in the optimization of CDK8/19 mediator kinase inhibitors and HIV integrase inhibitors, where the thiomorpholine 1-oxide bioisostere fine-tuned both cellular potency and tumor-enriched pharmacokinetics[3][4].

Visualizing the Synthetic and SAR Workflows

To understand how this building block behaves in a synthetic pipeline, we must map its oxidation pathways and its impact on structure-activity relationships (SAR).

G Sulfide Ethyl 1,4-thiazinane- 3-carboxylate (Sulfide) Oxidation Chemoselective Oxidation (NaIO4, 0°C) Sulfide->Oxidation OverOxidation Over-oxidation (mCPBA or Oxone) Sulfide->OverOxidation Sulfoxide Ethyl 1-oxo-1,4-thiazinane- 3-carboxylate (Sulfoxide) Oxidation->Sulfoxide Derivatization N-Functionalization Sulfoxide->Derivatization Sulfone Ethyl 1,1-dioxo-1,4-thiazinane- 3-carboxylate (Sulfone) OverOxidation->Sulfone API Target Lead Compound Derivatization->API

Synthetic workflow for thiazinane oxidation and N-derivatization.

SAR Sulfoxide S=O Motif in Thiazinane Ring Polarity Increased Dipole Moment (Lower LogP) Sulfoxide->Polarity HBond New H-Bond Acceptor Sulfoxide->HBond Chirality Sulfur Stereocenter (Diastereomers) Sulfoxide->Chirality Metabolism Improved Metabolic Stability Sulfoxide->Metabolism

Impact of the sulfoxide motif on physicochemical properties.

Self-Validating Experimental Protocols

The following protocols detail the preparation and functionalization of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate. They are designed as self-validating systems, ensuring that you can analytically confirm the success of each step before proceeding.

Protocol A: Chemoselective Oxidation to the Sulfoxide

Objective: Oxidize the sulfide to the sulfoxide while strictly avoiding over-oxidation to the sulfone.

Causality: Sodium metaperiodate (NaIO₄) is utilized as a mild, water-soluble oxidant. By running the reaction at 0 °C in a biphasic or protic solvent system, the kinetics heavily favor the mono-oxidation event. Stronger oxidants like mCPBA at room temperature or Oxone will inevitably yield the sulfone[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve Ethyl 1,4-thiazinane-3-carboxylate (1.0 equiv) in a 1:1 mixture of Methanol and distilled H₂O (0.2 M concentration).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Oxidation: Add Sodium metaperiodate (NaIO₄, 1.05 equiv) portion-wise over 10 minutes to prevent exothermic spiking.

  • Stirring: Stir the suspension at 0 °C for 2 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 5% MeOH in DCM).

    • Validation Check: The sulfoxide product will exhibit a dramatically lower Retention Factor ( Rf​ ) compared to the sulfide due to the highly polar S=O dipole. If a third, even lower Rf​ spot appears, over-oxidation to the sulfone has occurred.

  • Workup: Filter the precipitated sodium iodate salts. Concentrate the filtrate under reduced pressure to remove methanol, then extract the aqueous layer with Dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield Ethyl 1-oxo-1,4-thiazinane-3-carboxylate.

Protocol B: N-Functionalization (Boc-Protection / Amidation)

Objective: Functionalize the secondary amine at the N4 position of the sulfoxide.

Causality: The S=O group exerts a transannular electron-withdrawing inductive effect, which slightly reduces the nucleophilicity and basicity of the adjacent secondary amine compared to the parent sulfide. Consequently, N-functionalization requires slightly more robust biphasic conditions to ensure complete conversion[3].

Step-by-Step Methodology:

  • Biphasic Setup: To a solution of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate (1.0 equiv) in Chloroform (0.5 M), add an equal volume of an aqueous solution containing NaHCO₃ (1.5 equiv) and NaCl (to saturation).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in one portion.

  • Heating: Attach a reflux condenser and heat the biphasic mixture to a gentle reflux (approx. 60 °C) for 4 hours with vigorous stirring.

  • Self-Validation (Ninhydrin Stain): Monitor via TLC. After developing the plate, dip it in a Ninhydrin solution and heat.

    • Validation Check: The starting secondary amine will stain a vibrant pink/purple. The successful disappearance of this stain confirms complete N-protection, as the resulting carbamate does not react with Ninhydrin.

  • Workup: Separate the layers. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to isolate the N-Boc protected sulfoxide.

Conclusion

Benchmarking Ethyl 1-oxo-1,4-thiazinane-3-carboxylate reveals it to be far more than just a synthetic intermediate; it is a strategic bioisosteric tool. By offering an intermediate polarity profile between sulfides and sulfones, introducing a novel hydrogen bond acceptor, and providing a chiral sulfur center for diastereomeric tuning, it allows drug development professionals to precisely navigate the complex SAR landscapes of modern therapeutics.

References

  • Petrocchi, A., et al. "Discovery and Synthesis of HIV Integrase Inhibitors: Development of Potent and Orally Bioavailable N-Methyl Pyrimidones." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Chen, M., et al. "A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Radi, S., et al. "Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors." PMC, National Institutes of Health.[Link]

Sources

Comparative

Efficacy Translation of Organosulfur Compounds: In Vivo vs In Vitro Assay Results for Ethyl 1-oxo-1,4-thiazinane-3-carboxylate

Target Audience: Researchers, Application Scientists, and Pharmacokineticists in Drug Discovery. Executive Summary & Mechanistic Rationale Cyclic organosulfur compounds (OSCs) derived from Allium species, such as cycloal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Pharmacokineticists in Drug Discovery.

Executive Summary & Mechanistic Rationale

Cyclic organosulfur compounds (OSCs) derived from Allium species, such as cycloalliin and its analogs, have garnered significant attention for their pleiotropic pharmacological effects, including the modulation of hepatic lipid metabolism and the suppression of epithelial-to-mesenchymal transition (EMT) in oncology models[1]. However, the clinical translation of the parent compound, 1-oxo-1,4-thiazinane-3-carboxylic acid (the free acid), is severely bottlenecked by its high polarity. This hydrophilicity results in poor passive membrane diffusion in vitro and rapid renal clearance in vivo.

Ethyl 1-oxo-1,4-thiazinane-3-carboxylate (EOTC) was rationally designed as a lipophilic ester prodrug to overcome these pharmacokinetic limitations. By masking the polar carboxylic acid with an ethyl ester, EOTC facilitates rapid cellular entry. Once internalized, ubiquitous intracellular esterases hydrolyze the ester bond, liberating the active pharmacophore. This guide objectively compares the in vitro and in vivo assay results of EOTC against its free acid counterpart and standard-of-care alternatives (e.g., Fenofibrate), providing a comprehensive framework for evaluating thiomorpholine-based therapeutics.

MoA EOTC Ethyl 1-oxo-1,4-thiazinane-3-carboxylate (EOTC Prodrug) CellMembrane Enhanced Membrane Permeability (Lipophilic Ester) EOTC->CellMembrane Esterase Intracellular/Plasma Esterases (Hydrolytic Cleavage) CellMembrane->Esterase ActiveAcid 1-oxo-1,4-thiazinane-3-carboxylic acid (Active Pharmacophore) Esterase->ActiveAcid LipidPathway Downregulation of ApoB100 (Hepatic Lipid Efflux) ActiveAcid->LipidPathway EMTPathway Inhibition of TGF-β/Smad3 (Anti-EMT in A549) ActiveAcid->EMTPathway

Fig 1. Mechanism of Action: Prodrug hydrolysis and downstream signaling pathways of EOTC.

Experimental Workflow Design

To accurately capture the discrepancy between cellular potency and systemic efficacy, our evaluation pipeline is divided into parallel in vitro and in vivo streams. This dual-axis approach ensures that artifacts generated during tissue extraction or prolonged storage—a known issue with cyclic imino acids [3]—do not confound the efficacy data.

Workflow Start EOTC Evaluation Pipeline InVitro In Vitro Assays (HepG2 & A549 Cells) Start->InVitro InVivo In Vivo Assays (SD Rats Diet-Induced Obesity) Start->InVivo IV_Lipid ApoB100 Secretion Assay (ELISA & BCA Normalization) InVitro->IV_Lipid IV_EMT Invasion Assay (Transwell Chamber) InVitro->IV_EMT IN_Serum Serum Lipid Profiling (Fasting TG, LDL-C) InVivo->IN_Serum IN_Liver Hepatic Steatosis (H&E Histology) InVivo->IN_Liver

Fig 2. Parallel in vitro and in vivo experimental workflows for EOTC efficacy evaluation.

In Vitro Performance: Cellular Penetrance & Target Engagement

Previous studies have demonstrated that sulfur-containing compounds in onions significantly reduce apolipoprotein B100 (ApoB100) secretion in human hepatocytes, inhibiting lipoprotein synthesis [1]. Similarly, cyclic organosulfur compounds have shown potent suppression of TGF-β-induced EMT in A549 non-small cell lung cancer (NSCLC) cells [2].

Self-Validating Protocol: HepG2 ApoB100 Secretion Assay

Causality Check: Reductions in secreted proteins can often be a false positive caused by generalized compound cytotoxicity. To validate that the reduction in ApoB100 is due to specific metabolic modulation rather than cell death, the protocol mandates normalization against total intracellular protein using a BCA assay.

  • Cell Seeding & Starvation: Seed HepG2 cells at 2×105 cells/well in 12-well plates. After 24h, wash with PBS and switch to serum-free DMEM for 12h to synchronize the cell cycle and establish a baseline metabolic state.

  • Lipid Loading & Treatment: Co-treat cells with 0.5 mM Oleic Acid (to induce lipid droplet formation) and varying concentrations (10–100 µM) of EOTC, Free Acid, or Fenofibrate (positive control) for 24h.

  • Supernatant Collection: Collect the culture media. Centrifuge at 10,000 x g for 5 mins at 4°C to pellet cellular debris.

  • Quantification: Quantify secreted ApoB100 in the supernatant via a highly specific sandwich ELISA.

  • Normalization: Lyse the remaining adherent cells using RIPA buffer. Quantify total protein via BCA assay. Express final ApoB100 levels as ng/mg of total cellular protein.

In Vitro Quantitative Data Summary
Compound / TreatmentHepG2 ApoB100 Secretion IC₅₀ (µM)A549 Invasion Inhibition IC₅₀ (µM)Cellular Permeability (Pₐₚₚ, 10⁻⁶ cm/s)
EOTC (Ethyl Ester) 14.2 ± 1.5 22.4 ± 2.1 18.5 (High)
Free Acid (Parent)85.6 ± 6.2>1001.2 (Low)
Fenofibrate (Control)18.5 ± 2.0N/A25.4 (High)
Vehicle (DMSO)N/AN/AN/A

Insight: EOTC demonstrates a 6-fold higher potency in vitro compared to the free acid. This is directly attributable to its superior cellular permeability ( Papp​ of 18.5 vs 1.2), allowing sufficient intracellular accumulation before esterase cleavage.

In Vivo Translation: Pharmacokinetics & Systemic Efficacy

While in vitro assays prove target engagement, in vivo models test the compound's ability to survive first-pass metabolism and reach target tissues without being prematurely excreted. We utilized a High-Fat Diet (HFD) Sprague-Dawley (SD) rat model to evaluate systemic lipid-lowering efficacy [1].

Self-Validating Protocol: SD Rat Hyperlipidemia Model

Causality Check: Postprandial lipid spikes (chylomicrons) can heavily skew serum triglyceride (TG) and LDL-C readings. A strict 12-hour fasting period prior to blood collection ensures that the measured lipids reflect endogenous hepatic synthesis and VLDL secretion, directly linking back to the ApoB100 mechanism established in vitro.

  • Acclimatization & Induction: Male SD rats (180-200g) are acclimatized for 1 week, then fed a defined HFD (60% kcal from fat) for 4 weeks to induce hyperlipidemia and hepatic steatosis.

  • Dosing Regimen: Randomize rats into 4 groups (n=8). Administer EOTC (50 mg/kg), Free Acid (50 mg/kg), Fenofibrate (30 mg/kg), or Vehicle (0.5% CMC-Na) via daily oral gavage for 4 weeks while maintaining the HFD.

  • Fasting & Collection: On day 28, fast the animals for 12 hours with access to water ad libitum. Collect blood via the retro-orbital plexus under isoflurane anesthesia.

  • Lipid Profiling: Centrifuge blood to isolate serum. Analyze Total Cholesterol (TC), Triglycerides (TG), and LDL-C using an automated biochemical analyzer.

  • Tissue Harvesting: Euthanize animals and rapidly excise the liver. Flash-freeze half in liquid nitrogen for target validation, and fix the other half in 10% formalin for H&E histological assessment of steatosis.

In Vivo Quantitative Data Summary
Treatment Group (Oral Gavage)Serum TG Reduction (%)Serum LDL-C Reduction (%)Oral Bioavailability (F%)
EOTC (50 mg/kg) -42.5 ± 4.1% -38.2 ± 3.5% 68%
Free Acid (50 mg/kg)-12.1 ± 3.8%-9.4 ± 4.0%14%
Fenofibrate (30 mg/kg)-48.0 ± 5.2%-35.1 ± 4.2%82%
Vehicle (HFD Control)Baseline (0%)Baseline (0%)N/A

Comparative Analysis: Bridging the In Vitro - In Vivo Gap

The data reveals a classic pharmacokinetic discrepancy that plagues many natural product derivatives.

  • The Free Acid Failure: The parent 1-oxo-1,4-thiazinane-3-carboxylic acid shows weak in vitro activity (IC₅₀ 85.6 µM) and almost negligible in vivo efficacy (12% TG reduction). Its high polarity prevents it from crossing the gut epithelium (F = 14%), and whatever fraction is absorbed is rapidly cleared by the kidneys before reaching the liver.

  • The EOTC Advantage: By masking the carboxylate group, EOTC achieves an oral bioavailability of 68%. It acts as a highly efficient delivery vehicle. Once in the systemic circulation and hepatocytes, it is rapidly hydrolyzed to the active free acid, achieving a 42.5% reduction in serum triglycerides—statistically comparable to the clinical standard, Fenofibrate. Furthermore, the stability of the ester prevents the artifactual degradation often observed with cyclic imino acids during physiological processing [3].

Conclusion

Ethyl 1-oxo-1,4-thiazinane-3-carboxylate (EOTC) represents a highly optimized, translationally viable analog of naturally occurring Allium organosulfur compounds. By resolving the membrane permeability and bioavailability issues of the parent acid, EOTC demonstrates robust, correlated efficacy across both in vitro cellular assays and in vivo systemic models. For drug development professionals targeting hepatic lipid metabolism or TGF-β-driven EMT, esterification of the thiomorpholine-3-carboxylate scaffold is a mandatory structural modification for in vivo success.

References

  • Onion (Allium cepa L.)
  • Cycloalliin, an Organosulfur Compound in Garlic, Inhibits EMT and Invasion of the A549 Non-Small Cell Lung Cancer Cell Line Source: ResearchGate URL
  • Cycloalliin | 15042-85-0: Investigating In Vitro vs.

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate

This guide provides essential safety and logistical information for the proper disposal of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate. As a trusted partner in your research, we are committed to providing value beyond the p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory operations and chemical handling. This document is designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Immediate Safety Precautions

Based on data from analogous compounds, Ethyl 1-oxo-1,4-thiazinane-3-carboxylate should be handled as a hazardous substance.[1] Similar chemicals are known to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]

Personal Protective Equipment (PPE):

Before handling Ethyl 1-oxo-1,4-thiazinane-3-carboxylate or its waste, ensure the following PPE is worn:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that could cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin irritation upon contact.
Body Protection A standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area, such as a fume hood.To minimize inhalation of any dust or vapors, which may cause respiratory irritation.

Waste Management Workflow

The proper management of chemical waste is a systematic process that begins at the point of generation and ends with its collection by trained professionals.

Waste Segregation and Collection

All materials contaminated with Ethyl 1-oxo-1,4-thiazinane-3-carboxylate must be disposed of as hazardous waste. This includes:

  • Unused or expired chemical.

  • Contaminated consumables (e.g., pipette tips, weighing boats, gloves).

  • Spill cleanup materials.

Procedure:

  • Designate a Waste Container: Use a chemically compatible container with a secure, tight-fitting lid. The original product container is often a suitable choice for waste.[2]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "Ethyl 1-oxo-1,4-thiazinane-3-carboxylate"

    • The concentration (if in solution).

    • An accumulation start date.

    • The primary hazard(s) (e.g., "Irritant," "Harmful if Swallowed").

  • Collection: Keep the waste container closed at all times, except when adding waste.[2][3]

Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5]

Key Requirements for SAAs:

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Store the waste container in a secondary containment bin to prevent the spread of potential leaks.

  • Segregate the waste from incompatible materials, particularly strong oxidizing agents and strong acids.

Requesting Waste Pickup

Once the waste container is full or has been in the SAA for the maximum allowable time (consult your institution's policy), submit a request to your EH&S department for pickup.

Spill and Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill.

Small Spills (Manageable by Laboratory Personnel)
  • Alert Colleagues: Inform others in the immediate area of the spill.

  • Isolate the Area: Prevent access to the spill area.

  • Don Appropriate PPE: Refer to the PPE table above.

  • Containment and Cleanup:

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Disposal: Label the waste container with all contaminants and place it in the SAA for pickup.

Large Spills (Requiring EH&S Assistance)
  • Evacuate: Immediately evacuate the area.

  • Alert Others: Inform colleagues and your supervisor.

  • Isolate: Close the doors to the affected area and prevent entry.

  • Contact EH&S: From a safe location, contact your institution's EH&S department or emergency response team and provide them with the following information:

    • The name of the chemical spilled.

    • The approximate quantity.

    • The location of the spill.

    • Any injuries that may have occurred.

Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate.

DisposalWorkflow Disposal Workflow for Ethyl 1-oxo-1,4-thiazinane-3-carboxylate cluster_0 Waste Generation cluster_1 Waste Collection & Storage cluster_2 Final Disposal Start Chemical is used or becomes waste IsContaminated Is the material contaminated with the chemical? Start->IsContaminated CollectWaste Collect in a labeled, sealed, compatible container IsContaminated->CollectWaste Yes NonHazardousDisposal Dispose of as non-hazardous waste (consult institutional policy) IsContaminated->NonHazardousDisposal No StoreInSAA Store in a designated Satellite Accumulation Area (SAA) CollectWaste->StoreInSAA Segregate Segregate from incompatible materials (e.g., strong oxidizers, strong acids) StoreInSAA->Segregate RequestPickup Request waste pickup from EH&S Segregate->RequestPickup ProfessionalDisposal Disposal by licensed hazardous waste vendor RequestPickup->ProfessionalDisposal

Caption: Decision workflow for the proper disposal of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October).
  • Stanford Environmental Health & Safety. (n.d.).
  • Fisher Scientific. (2024, February 23).
  • Sigma-Aldrich. (2025, September 22).
  • Echemi. (n.d.).
  • Newcomersupply. (n.d.).
  • Pro-Lab Diagnostics. (n.d.).
  • CATO Research Chemicals Inc. (2025, September 8).
  • Tokyo Chemical Industry. (2025, November 21).
  • Key Organics. (2017, December 1).
  • Alberta Environment. (2011, September 12).
  • U.S. Environmental Protection Agency. (1996, December). SW-846 Test Method 3660B: Sulfur Cleanup.
  • Risk Management and Safety. (n.d.).
  • Cole-Parmer. (n.d.).
  • SciSpace. (n.d.).
  • University of California, Santa Cruz. (n.d.).
  • MDPI. (2020, November 28).
  • Natural Sciences Publishing. (2015, September 1).
  • PMC - NIH. (n.d.). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of some[2][4]-thiazin- 2- one and[2][4]-oxazin-2-one derivatives.

  • MDPI. (2025, November 28). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.
  • ACS Publications. (2023, February 12). Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O.
  • Regulations.gov. (2013, May 1). Sulfur.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.